MI 2 MALT1 inhibitor
説明
Structure
3D Structure
特性
IUPAC Name |
2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJGQZBSEMDPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-2 MALT1 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document consolidates key findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for researchers in oncology, immunology, and drug development.
Core Mechanism of Action
MI-2 is a small molecule inhibitor that selectively targets the paracaspase activity of MALT1.[1][2] MALT1 is a critical mediator in the activation of the NF-κB signaling pathway, particularly downstream of antigen receptors like the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] The mechanism of action of MI-2 involves direct, irreversible binding to the active site of the MALT1 protease.[1][2][3] Specifically, MI-2 covalently binds to cysteine 464 (C464) within the paracaspase domain of MALT1, effectively suppressing its proteolytic function.[5]
This inhibition of MALT1's catalytic activity has several downstream consequences:
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Inhibition of Substrate Cleavage: MI-2 prevents the cleavage of known MALT1 substrates, such as CYLD, RelB, and A20, which are negative regulators of the NF-κB pathway.[1][3][5]
-
Suppression of NF-κB Signaling: By blocking MALT1's function, MI-2 leads to a dose-dependent decrease in NF-κB reporter activity.[1][6] This is further evidenced by the inhibition of c-REL nuclear localization, a key step in NF-κB activation.[1]
-
Downregulation of NF-κB Target Genes: The suppression of NF-κB signaling results in the downregulation of genes regulated by this pathway, which are often involved in cell proliferation and survival.[1]
-
Induction of Apoptosis: In cancer cells dependent on MALT1 signaling, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), inhibition by MI-2 induces apoptosis.[5]
The inhibitory action of MI-2 is highly selective for MALT1, with little to no activity against structurally related caspases like caspase-3, -8, and -9.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the MI-2 inhibitor across various experimental settings.
Table 1: In Vitro Potency of MI-2
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5.84 µM | Recombinant MALT1 | [2][6][7] |
| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [1][6][7] |
| 0.5 µM | TMD8 (ABC-DLBCL) | [1][6][7] | |
| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [1][6][7] | |
| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [1][6][7] | |
| IC50 (24h) | 0.2 µM | MEC1 (CLL) | [5] |
| Mean IC50 (24h) | 1.17 µM | Primary CLL cells (n=22) | [5] |
Table 2: In Vivo Efficacy and Dosing of MI-2
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| NOD-SCID Mice | TMD8 and HBL-1 ABC-DLBCL xenografts | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [1][2][7] |
| NOD-SCID Mice | OCI-Ly1 xenograft | 25 mg/kg/day, i.p. | No effect on tumor growth | [1][7] |
| Mice | N/A (Toxicity study) | 350 mg/kg | Non-toxic | [1][7] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of MI-2.
MALT1 Proteolytic Activity Assay
This assay is designed to identify and quantify inhibitors of MALT1's enzymatic activity.
-
Reagents and Materials:
-
Procedure:
-
Dispense the test compound or controls into the wells of a 384-well plate.
-
Add recombinant MALT1 enzyme to each well and incubate for a specified period to allow for inhibitor binding.
-
Initiate the reaction by adding the Ac-LRSR-AMC substrate.
-
Measure the fluorescence at two time points using excitation/emission wavelengths of 360/465 nm.[7][8] Measuring at two time points helps to eliminate false positives from autofluorescent compounds.[7][8]
-
Calculate the percent inhibition based on the fluorescence signal relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations (e.g., 0.122–62.5 µM).[7]
-
Cell Proliferation and Viability Assays
These assays determine the effect of MI-2 on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, HLY-1) cell lines.[7]
-
Cell culture medium and supplements.
-
MI-2 at various concentrations.
-
Reagents for ATP quantification (luminescent method) or MTS assay.[5][7]
-
Trypan blue dye for cell counting.[7]
-
96-well plates.
-
Luminometer or absorbance plate reader.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of MI-2 for a specified duration (e.g., 48 hours).[1][7]
-
Assess cell proliferation and viability using an ATP-based luminescence assay or an MTS assay.[5][7]
-
For cell counting, use the trypan blue exclusion method.[7]
-
Normalize the viability of treated cells to that of vehicle-treated control cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values using appropriate software (e.g., CompuSyn).[7]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of MI-2 in a living organism.
-
Reagents and Materials:
-
Procedure:
-
Subcutaneously implant human ABC-DLBCL cells into the flanks of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer MI-2 (e.g., 25 mg/kg/day) or vehicle control via i.p. injection for a specified duration.[7]
-
Measure tumor volume regularly using calipers.
-
Monitor the general health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for c-REL).[1]
-
Visualizations
MALT1 Signaling Pathway and MI-2 Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of MI-2.
Experimental Workflow for MI-2 Evaluation
Caption: A typical experimental workflow for evaluating MI-2.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
MI-2 as an Irreversible MALT1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MI-2, a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). It details its mechanism of action as an irreversible inhibitor, presents key quantitative data, outlines experimental protocols for its evaluation, and critically discusses recent findings regarding its target selectivity.
Introduction: MALT1 as a Therapeutic Target
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a cysteine protease (paracaspase).[1] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the nuclear factor-kappa B (NF-κB) pathway downstream of antigen receptor stimulation in lymphocytes.[2][3][4] The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RELB.[4][5]
In certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic activation of the CBM complex leads to constitutive MALT1 activity, driving cell survival and proliferation.[6][7][8] This dependency makes MALT1's protease function an attractive therapeutic target.[8] MI-2 was identified as a small molecule that directly inhibits this activity.[6][7]
MI-2: An Irreversible MALT1 Inhibitor
MI-2 is a small molecule that was identified through high-throughput screening as an inhibitor of MALT1's proteolytic function.[6] It binds directly to the MALT1 protein and acts as an irreversible inhibitor, meaning it forms a stable, covalent bond with its target.[6] This irreversible nature leads to sustained suppression of MALT1's enzymatic activity.[6] However, subsequent research has revealed that MI-2 also directly targets Glutathione Peroxidase 4 (GPX4), an observation that has significant implications for the interpretation of experimental data.[9]
Mechanism of Action and Signaling Pathways
On-Target MALT1 Inhibition
Upon antigen receptor engagement in lymphocytes, the CBM complex assembles, leading to the activation of MALT1's protease function.[3] MI-2 directly binds to MALT1, suppressing this proteolytic activity.[6] This inhibition prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-κB activation.[6] The consequences of this inhibition include the suppression of c-REL nuclear localization and the downregulation of NF-κB target genes, ultimately leading to decreased proliferation and apoptosis in MALT1-dependent cancer cells.[6][10]
Off-Target GPX4 Inhibition and Ferroptosis Induction
Recent studies have critically re-evaluated the mechanism of MI-2.[9] It was demonstrated that MI-2 possesses a chloroacetamide moiety, which acts as an electrophilic "warhead." This group covalently targets and inactivates Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis—a form of iron-dependent programmed cell death.[9] This inhibition of GPX4 by MI-2 occurs independently of MALT1.[9] Therefore, the cellular effects observed with MI-2 treatment, such as cell death, may result from a combination of MALT1 inhibition and GPX4-mediated ferroptosis. This finding necessitates careful consideration when interpreting results from studies using MI-2 as a specific MALT1 probe.[9]
References
- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to NF-κB Pathway Suppression by BAY 11-7082
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "MI 2" as an inhibitor of the NF-κB pathway could not be identified in the existing scientific literature. Therefore, this guide utilizes the well-characterized and extensively studied NF-κB inhibitor, BAY 11-7082 , as a representative molecule to illustrate the principles of NF-κB pathway suppression.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. BAY 11-7082 is a synthetic anti-inflammatory compound that has been extensively used as a tool to investigate the NF-κB pathway.[4][5] It acts as a selective and irreversible inhibitor of NF-κB activation by preventing the phosphorylation of IκBα (Inhibitor of κB alpha).[3][6][7] This action traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][3]
Mechanism of Action
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][8] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate gene transcription.[9]
BAY 11-7082 was initially thought to directly inhibit IKKβ, but further research suggests a more complex mechanism.[5] It is now believed to target upstream components of the ubiquitin system, which are essential for IKK activation.[5][10] By forming covalent adducts with cysteine residues on these ubiquitin-conjugating enzymes, BAY 11-7082 disrupts the signaling cascade leading to IKK activation.[10][11]
Beyond its effects on the NF-κB pathway, BAY 11-7082 has been shown to have other cellular targets, including the NLRP3 inflammasome and certain protein tyrosine phosphatases, which may contribute to its broad anti-inflammatory profile.[1][4][11][12]
Quantitative Data Summary
The inhibitory potency of BAY 11-7082 has been quantified across various cellular assays. The following table summarizes key findings from the literature.
| Target/Process | IC50 Value | Cell Type/System |
| TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells |
| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | 5-10 µM | Human endothelial cells[6] |
| Inhibition of ubiquitin-specific protease USP7 | 0.19 µM | In vitro |
| Inhibition of ubiquitin-specific protease USP21 | 0.96 µM | In vitro |
| Cell Proliferation (HGC27 Gastric Cancer Cells, 48h) | 6.72 nM | HGC27 cells[13] |
| Cell Proliferation (MKN45 Gastric Cancer Cells, 48h) | 11.22 nM | MKN45 cells[13] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.
Experimental Workflow Diagram
References
- 1. invivogen.com [invivogen.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. portlandpress.com [portlandpress.com]
- 11. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
The MALT1 Inhibitor MI-2: A Targeted Approach for Activated B-Cell-like Diffuse Large B-cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive and chemoresistant subtype of DLBCL characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), whose proteolytic activity is crucial for the survival and proliferation of ABC-DLBCL cells.[2][4][5] This has positioned MALT1 as a prime therapeutic target. MI-2 is a novel, small-molecule inhibitor that irreversibly targets the protease function of MALT1.[1][6] Preclinical studies have demonstrated that MI-2 selectively induces apoptosis and inhibits the growth of MALT1-dependent ABC-DLBCL cell lines, both in vitro and in vivo, with minimal toxicity in mouse models.[1][6] This technical guide provides a comprehensive overview of the research on MI-2 in the context of ABC-DLBCL, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways and experimental workflows.
Introduction to MALT1 in ABC-DLBCL
Diffuse large B-cell lymphoma (DLBCL) is the most common form of non-Hodgkin's lymphoma.[1] Gene expression profiling has subclassified DLBCL into distinct molecular subtypes, including the germinal center B-cell-like (GCB) and the activated B-cell-like (ABC) subtypes.[1] Patients with ABC-DLBCL have a significantly poorer prognosis compared to those with the GCB subtype due to its resistance to standard chemoimmunotherapy.[1][7]
A defining characteristic of ABC-DLBCL is its reliance on the chronic activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways, which converge on the activation of the NF-κB transcription factor.[4][8] The CARD11-BCL10-MALT1 (CBM) complex is a critical signaling node in this pathway.[2][4] MALT1, a paracaspase, possesses both scaffolding and proteolytic functions that are essential for sustained NF-κB activation.[3][4] Its protease activity leads to the cleavage and inactivation of negative regulators of NF-κB, such as A20 and RELB, thereby promoting cell survival and proliferation.[1][3] Constitutive MALT1 activity is a hallmark of ABC-DLBCL, making it a highly attractive target for therapeutic intervention.[2]
MI-2: A Covalent MALT1 Inhibitor
MI-2 is a small molecule that acts as a potent and irreversible inhibitor of MALT1's proteolytic activity.[1][6] It has been shown to directly bind to MALT1 and suppress its enzymatic function.[1] This inhibition is highly selective for MALT1-dependent ABC-DLBCL cell lines, while MALT1-independent ABC-DLBCL and GCB-DLBCL cell lines remain largely unaffected.[1] The irreversible nature of MI-2 binding may contribute to its potent cellular activity at concentrations lower than its in vitro IC50, potentially due to intracellular accumulation and sustained target engagement.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of MI-2 in ABC-DLBCL cell lines.
Table 1: In Vitro Efficacy of MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | MALT1 Dependence | GI50 (µM) |
| HBL-1 | ABC | Dependent | 0.2 |
| TMD8 | ABC | Dependent | 0.5 |
| OCI-Ly3 | ABC | Dependent | 0.4 |
| OCI-Ly10 | ABC | Dependent | 0.4 |
| U2932 | ABC | Independent | Resistant |
| HLY-1 | ABC | Independent | Resistant |
| OCI-Ly1 | GCB | Independent | Resistant |
| SUDHL-4 | GCB | Independent | Not specified |
Data sourced from[1]. GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: MI-2 Concentrations Used in Key In Vitro Experiments
| Experiment | Cell Line(s) | MI-2 Concentration | Duration |
| NF-κB Reporter Assay | HBL-1 | 200 nM | 24 hr |
| Gene Expression Profiling | HBL-1, TMD8 | 200 nM (HBL-1), 500 nM (TMD8) | 8 hr |
| c-REL Nuclear Localization | HBL-1 | 200 nM | 24 hr |
| MALT1 Substrate Cleavage Assay | HBL-1, TMD8 | 2 µM (pretreatment) | 30 min |
Data compiled from[1].
Signaling Pathway and Mechanism of Action
MI-2 exerts its anti-lymphoma effects by inhibiting the MALT1-mediated cleavage of key signaling proteins, which in turn suppresses the canonical NF-κB pathway. This leads to the downregulation of NF-κB target genes responsible for cell survival and proliferation, ultimately inducing apoptosis in ABC-DLBCL cells.
Figure 1: MALT1 Signaling Pathway in ABC-DLBCL and the inhibitory action of MI-2. This diagram illustrates the constitutive activation of the NF-κB pathway in ABC-DLBCL, originating from chronic B-cell receptor (BCR) signaling or activating mutations in MYD88. This leads to the formation of the CBM complex (CARMA1, BCL10, MALT1). MALT1's scaffolding function activates the IKK complex, leading to IκBα degradation and subsequent nuclear translocation of NF-κB. MALT1's protease activity cleaves and inactivates negative regulators like A20 and RELB. MI-2 irreversibly inhibits the proteolytic function of MALT1, thereby suppressing NF-κB signaling and promoting apoptosis in lymphoma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of MI-2.
Cell Viability and Growth Inhibition Assay
-
Cell Culture: ABC-DLBCL and GCB-DLBCL cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Treatment: Cells are treated with increasing concentrations of MI-2 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®) which quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the GI50 values are calculated using non-linear regression analysis.
Western Blotting for MALT1 Substrate Cleavage
-
Cell Treatment: ABC-DLBCL cells (e.g., HBL-1, TMD8) are treated with MI-2 (e.g., 2 µM) or vehicle for a specified time (e.g., 30 minutes), followed by treatment with a proteasome inhibitor like MG-132 (e.g., 5 µM) for 1-2 hours to allow for the accumulation of cleaved substrates.[1]
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MALT1 substrates (e.g., A20, BCL10, RELB, CYLD) and a loading control (e.g., α-tubulin or GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify changes in protein levels.
NF-κB Reporter Assay
-
Transfection: ABC-DLBCL cells are transiently transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, transfected cells are treated with MI-2 (e.g., 200 nM for HBL-1) or vehicle control.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a fold change relative to the vehicle-treated cells.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with ABC-DLBCL cells (e.g., 10 x 106 HBL-1 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of MI-2 (e.g., 10 mg/kg), while the control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width2)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry for c-REL).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of MI-2.
Figure 2: Experimental workflow for MI-2 evaluation. This flowchart outlines the key steps in the preclinical assessment of the MALT1 inhibitor MI-2 for ABC-DLBCL. The process begins with in vitro characterization, including determination of potency (GI50) and elucidation of the mechanism of action through various cellular and molecular assays. Promising in vitro results lead to in vivo validation using xenograft models to assess anti-tumor efficacy and tolerability.
Conclusion and Future Directions
MI-2 represents a promising therapeutic agent for the treatment of ABC-DLBCL by selectively targeting the MALT1 paracaspase, a key driver of the oncogenic NF-κB pathway in this aggressive lymphoma subtype.[1] The preclinical data strongly support its potent and selective anti-lymphoma activity. Future research should focus on the clinical development of MI-2 or its analogs, including Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with relapsed or refractory ABC-DLBCL.[6] Furthermore, combination strategies, for instance with other targeted agents or standard chemotherapy, could be explored to enhance efficacy and overcome potential resistance mechanisms.[8][9] The development of MALT1 inhibitors like MI-2 holds the potential to significantly improve the therapeutic landscape for patients with ABC-DLBCL.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Foundational Studies of MI-2, a MALT1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MI-2 has demonstrated significant therapeutic potential, particularly in the context of Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a cancer notoriously resistant to standard chemotherapies. This document outlines the core mechanism of action, summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
MI-2 functions as a highly selective, irreversible inhibitor of the MALT1 paracaspase.[1][2][3][4][5] It directly binds to MALT1, leading to the suppression of its proteolytic function.[1][2][3] This inhibition is crucial as MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a vital role in the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and other signaling pathways.[6][7][8] In ABC-DLBCL, this pathway is constitutively active, driving tumor cell proliferation and survival.[7]
The inhibitory action of MI-2 leads to several downstream effects, including the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[1][3] A key molecular marker of MI-2's activity is the inhibition of the cleavage of MALT1 substrates, such as CYLD.[1][9] By abrogating MALT1's enzymatic activity, MI-2 effectively halts the pro-survival signaling cascade in MALT1-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies of MI-2, providing a comparative overview of its potency and cellular activity.
Table 1: In Vitro Inhibitory Activity of MI-2
| Assay Type | Target | Substrate | IC50 Value | Reference |
| Biochemical Assay | MALT1 Paracaspase | Ac-LRSR-AMC | 5.84 µM | [2][3][10] |
Table 2: Cellular Growth Inhibition (GI50) of MI-2 in DLBCL Cell Lines (48-hour exposure)
| Cell Line | DLBCL Subtype | MALT1 Dependency | GI50 Value (µM) | Reference |
| HBL-1 | ABC | Dependent | 0.2 | [1][3][10] |
| TMD8 | ABC | Dependent | 0.5 | [1][3][10] |
| OCI-Ly3 | ABC | Dependent | 0.4 | [1][3][10] |
| OCI-Ly10 | ABC | Dependent | 0.4 | [1][10] |
| U2932 | ABC | Independent | Resistant | [1][10] |
| HLY-1 | ABC | Independent | Resistant | [1][10] |
| OCI-Ly1 | GCB | - | Resistant | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational studies of MI-2.
MALT1 Biochemical Activity Assay
This assay quantifies the enzymatic activity of MALT1 and its inhibition by MI-2.
Principle: The assay utilizes a fluorogenic peptide substrate, Ac-LRSR-AMC, which upon cleavage by MALT1, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to MALT1 activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 0.1% (w/v) CHAPS, 1 M ammonium citrate, and 10 mM DTT (added fresh).
-
Recombinant MALT1 enzyme.
-
Fluorogenic Substrate: Ac-LRSR-AMC (final concentration of 25 µM).
-
MI-2 inhibitor dilutions.
-
-
Assay Procedure:
-
In a black 96-well plate, add 95 µL of the cleavage assay buffer containing the substrate.
-
Add 5 µL of recombinant MALT1 (2 µg) to each well.
-
For inhibition studies, pre-incubate MALT1 with varying concentrations of MI-2 before adding the substrate.
-
Include negative controls: buffer with substrate only (no enzyme) and a protease-inactive MALT1 mutant (e.g., MALT1 C464A).
-
-
Measurement:
-
Measure the fluorescence intensity over time (e.g., every 10 minutes for 2-4 hours) at 30°C using a microplate reader with excitation at 350-380 nm and emission at 460 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence over time) to determine MALT1 activity.
-
For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (ATP-Based Luminescence)
This assay determines the effect of MI-2 on the proliferation of cancer cell lines.
Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells. This assay uses a recombinant luciferase enzyme that catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.
Protocol:
-
Cell Seeding:
-
Seed DLBCL cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of MI-2 or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the inhibitor concentration and use a non-linear regression to calculate the GI50 value.[10]
-
Western Blot for CYLD Cleavage
This method is used to detect the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its substrate, CYLD.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., HBL-1) with increasing concentrations of MI-2 for 24 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYLD overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the full-length CYLD protein and a decrease in its cleaved form indicate MALT1 inhibition.[1]
-
Visualizations
The following diagrams illustrate the MALT1 signaling pathway, a general experimental workflow for evaluating MI-2, and the logical relationship of its mechanism of action.
Caption: MALT1 Signaling Pathway in B-Cells.
Caption: Experimental Workflow for MI-2 Evaluation.
Caption: Mechanism of Action of MI-2.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. bowdish.ca [bowdish.ca]
- 3. api.unil.ch [api.unil.ch]
- 4. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 5. bu.edu [bu.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
An In-depth Technical Guide on the Core Biochemical Properties of MI-2 Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
The designation "MI-2 inhibitor" is attributed to two distinct small molecules, each targeting a different critical protein in cellular signaling pathways with significant therapeutic implications. This guide delineates the core biochemical properties of both the MALT1 inhibitor MI-2 and the Menin-MLL inhibitor MI-2, providing a comprehensive overview of their mechanisms of action, quantitative data, and relevant experimental methodologies.
Part 1: MALT1 Inhibitor MI-2
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it a prime therapeutic target in certain cancers, particularly Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL). The small molecule MI-2 has been identified as an irreversible inhibitor of MALT1.
Biochemical Properties and Mechanism of Action
MALT1 inhibitor MI-2 is a cell-permeable compound that directly binds to MALT1 and irreversibly suppresses its protease function.[1][2][3] This inhibition leads to a decrease in MALT1-mediated cleavage of its substrates and subsequent downregulation of NF-κB activity.[1][2][4] The primary mechanism involves the disruption of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for activating the IκB kinase (IKK) complex and initiating canonical NF-κB signaling.[5][6]
Recent studies have also revealed that MI-2 can induce ferroptosis, a form of iron-dependent programmed cell death, by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4), indicating a degree of non-selectivity.[7]
Quantitative Data
The following table summarizes the key quantitative metrics for the MALT1 inhibitor MI-2.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 5.84 µM | Recombinant MALT1 | [4][8] |
| IC50 | 2.1 µM | Recombinant GST-MALT1 | [7] |
| GI50 | 0.2 µM | HBL-1 | [8] |
| GI50 | 0.5 µM | TMD8 | [8] |
| GI50 | 0.4 µM | OCI-Ly3 | [8] |
| GI50 | 0.4 µM | OCI-Ly10 | [8] |
Signaling Pathway
The MALT1 protein is a critical component of the NF-κB signaling pathway downstream of the B-cell receptor (BCR). Upon BCR stimulation, a signaling cascade leads to the formation of the CBM complex, which recruits and activates the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. MALT1's protease activity cleaves and inactivates negative regulators of this pathway, such as A20 and CYLD, thereby amplifying the NF-κB signal.
Caption: MALT1 signaling pathway and the inhibitory action of MI-2.
Experimental Protocols
This assay measures the protease activity of MALT1 by detecting the cleavage of a fluorogenic substrate.
Workflow Diagram:
References
- 1. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL | Blood | American Society of Hematology [ashpublications.org]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 5. Proposed model for MALT1 function in NFKB activation [pfocr.wikipathways.org]
- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. api.unil.ch [api.unil.ch]
Unraveling the Cellular Targets of MI-2: A Technical Guide to the MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular targets and mechanisms of action of MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). By delving into the quantitative data, detailed experimental protocols, and affected signaling pathways, this document serves as a comprehensive resource for professionals engaged in oncology, immunology, and drug discovery.
Introduction to MALT1 and the MI-2 Inhibitor
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein that functions as both a scaffold molecule and a paracaspase. It plays a critical role in the activation of immune cells and is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2] This complex is essential for transducing signals from various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR), leading to the activation of transcription factors like NF-κB and AP-1.[1][3] The protease activity of MALT1 is crucial for amplifying and sustaining these signals, primarily through the cleavage of negative regulators of these pathways.[3]
MI-2 is a small molecule inhibitor that has been identified as a selective and irreversible inhibitor of MALT1's proteolytic function.[3][4] It directly binds to the active site of MALT1, effectively suppressing its enzymatic activity.[3][4] This inhibition has shown significant therapeutic potential, particularly in cancers that are dependent on MALT1 signaling, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4]
Quantitative Data on MI-2 Activity
The efficacy of MI-2 has been quantified across various cell lines and assays, providing a clear picture of its inhibitory potential.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 | 5.84 µM | Cell-free MALT1 activity assay | [5] |
| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [4][5] |
| 0.5 µM | TMD8 (ABC-DLBCL) | [4][5] | |
| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [4][5] | |
| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [4][5] | |
| In Vivo Dosage | 25 mg/kg/day (i.p.) | SCID mice with TMD8 and HBL-1 xenografts | [5] |
| Toxicity | Nontoxic to mice at 350 mg/kg | In vivo studies | [5] |
Core Cellular Targets and Signaling Pathways
MI-2's primary cellular target is the MALT1 paracaspase. Inhibition of MALT1's proteolytic activity by MI-2 disrupts several downstream signaling pathways critical for cell survival and proliferation.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of immune cell activation and a key survival pathway for many cancers. MALT1's protease activity is essential for sustained NF-κB activation.[3] MI-2 effectively suppresses this pathway by preventing the MALT1-mediated cleavage of several key substrates.[4][6][7]
-
A20 and CYLD: These are deubiquitinating enzymes that act as negative regulators of the NF-κB pathway.[3][8] MALT1 cleaves and inactivates A20 and CYLD, thus promoting NF-κB signaling.[3][8] MI-2 prevents this cleavage, leading to the suppression of NF-κB activity.[4][9]
-
RelB: A member of the NF-κB family of transcription factors, RelB is also a substrate of MALT1.[10] Its cleavage by MALT1 is thought to modulate NF-κB target gene expression.
-
BCL10: As a component of the CBM complex, BCL10 is also cleaved by MALT1.[4] MI-2 treatment leads to an accumulation of uncleaved BCL10.[4]
-
c-REL: Inhibition of MALT1 by MI-2 leads to the suppression of NF-κB activity and induces the nuclear depletion of the c-REL subunit.[1][4]
The JNK/c-JUN Signaling Pathway
Recent studies have shown that MI-2 can also suppress the c-JUN N-terminal kinase (JNK)/c-JUN signaling pathway in non-small cell lung cancer (NSCLC) cells.[11] This pathway is involved in cell proliferation, migration, invasion, and apoptosis. Treatment with MI-2 was found to decrease the expression of phosphorylated JNK and c-JUN.[11]
Regulation of mRNA Stability
MALT1 also regulates gene expression post-transcriptionally by cleaving mRNA-destabilizing proteins such as Regnase-1 and Roquin-1/2.[3] This cleavage leads to the stabilization of transcripts for certain cytokines and key regulatory proteins.[3] By inhibiting MALT1, MI-2 can indirectly affect the stability of these mRNAs.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the cellular targets and effects of MI-2.
MALT1 Proteolytic Activity Assay (High-Throughput Screening)
This assay is used to identify and characterize inhibitors of MALT1's enzymatic activity.
-
Substrate: A fluorogenic substrate, such as Ac-LRSR-AMC, is used.[12]
-
Enzyme: Recombinant full-length wild-type MALT1 is utilized.[5]
-
Reaction: The substrate and enzyme are incubated with varying concentrations of the test compound (e.g., MI-2) in a suitable buffer.[12]
-
Detection: The fluorescence is measured at two different time points using excitation/emission wavelengths of 360/465 nm. This two-point measurement helps to eliminate false positives from autofluorescent compounds.[5][12]
-
Analysis: The percent inhibition is calculated relative to positive (e.g., Z-VRPR-FMK) and negative (buffer only) controls.[12] The IC50 value is then determined from concentration-response curves.[5]
Cell Viability and Proliferation Assays
These assays determine the effect of MI-2 on the growth and survival of cancer cell lines.
-
Cell Culture: MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent cell lines are cultured under standard conditions.[5]
-
Treatment: Cells are treated with a range of MI-2 concentrations for a specified duration (e.g., 48 hours).[5]
-
Quantification:
-
ATP Quantification: Cell proliferation is determined by measuring ATP levels using a luminescent method.[5][12]
-
Trypan Blue Exclusion: Cell viability is assessed by counting viable cells that exclude the trypan blue dye.[5][12]
-
CCK-8/MTS Assay: A colorimetric assay to measure cell viability.[11][13]
-
EdU Staining: A fluorescence-based method to detect DNA synthesis and cell proliferation.[11]
-
-
Analysis: Standard curves are generated to correlate luminescence or optical density with cell number. The GI50 (concentration for 50% growth inhibition) is then calculated.[5][12]
Apoptosis Assays
These assays are used to determine if MI-2 induces programmed cell death.
-
Treatment: Cells are treated with MI-2 for a defined period.
-
Staining:
-
Annexin V/PI Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[11]
-
-
Western Blotting: The expression levels of apoptosis-related proteins, such as BAX (pro-apoptotic) and BCL2 (anti-apoptotic), are analyzed by western blotting.[11]
Western Blotting for MALT1 Substrate Cleavage
This method is used to directly observe the inhibitory effect of MI-2 on MALT1's proteolytic activity within cells.
-
Cell Treatment: Cells are treated with MI-2, often in the presence of a proteasome inhibitor like MG-132 to allow for the accumulation and visualization of cleavage products.[4]
-
Protein Extraction: Total cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with specific antibodies against MALT1 substrates (e.g., CYLD, A20, BCL10, RelB).[4]
-
Detection: The presence and intensity of both the full-length and cleaved forms of the substrates are detected. A decrease in the cleaved form and an increase in the full-length form indicate MALT1 inhibition.[4]
Conclusion and Future Directions
The MALT1 inhibitor MI-2 demonstrates significant and selective activity against cancers dependent on the MALT1 signaling pathway. Its mechanism of action, centered on the irreversible inhibition of MALT1's protease function, leads to the suppression of key survival pathways like NF-κB and JNK/c-JUN. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.
Future investigations could focus on:
-
Elucidating the full spectrum of MALT1 substrates and how their cleavage is affected by MI-2 in different cellular contexts.
-
Exploring the potential of MI-2 in other inflammatory and autoimmune diseases where MALT1 signaling is implicated.
-
Investigating potential mechanisms of resistance to MI-2 and developing rational combination therapies to overcome them.[14]
This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of MALT1 inhibition and its therapeutic applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
The Role of the MALT1 Inhibitor MI-2 in B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical mediator of oncogenic NF-κB signaling in several subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). Its dual function as a scaffold protein and a cysteine protease makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the small molecule inhibitor MI-2, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity against B-cell lymphoma.
Introduction to MALT1 in B-cell Lymphoma
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.[1] In normal B-cells, antigen receptor engagement triggers the formation of the CBM complex, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] However, in certain B-cell lymphomas like ABC-DLBCL, constitutive activation of the BCR pathway leads to chronic MALT1 activity, promoting cell survival and proliferation.[2][3]
MALT1's proteolytic activity is crucial for its oncogenic function. It cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3) and RelB, thereby amplifying and sustaining pro-survival signaling.[3][4] The dependence of these lymphomas on MALT1 protease activity makes it a prime target for therapeutic intervention.[3]
MI-2: A Specific MALT1 Protease Inhibitor
MI-2 is a small molecule that acts as a direct and irreversible inhibitor of MALT1's proteolytic activity.[5][6] It covalently binds to the active site of the MALT1 paracaspase domain, effectively blocking its enzymatic function.[4][7] This inhibition is highly selective for MALT1, with little activity against structurally related caspases.[7]
Mechanism of Action of MI-2
The primary mechanism of action of MI-2 is the suppression of the NF-κB signaling pathway. By inhibiting MALT1's protease activity, MI-2 prevents the cleavage of MALT1 substrates, leading to:
-
Inhibition of NF-κB Reporter Activity: MI-2 treatment results in a significant reduction in NF-κB transcriptional activity.[5][6]
-
Inhibition of c-REL Nuclear Localization: The nuclear translocation of the NF-κB subunit c-REL, a hallmark of pathway activation, is blocked by MI-2.[5][7]
-
Downregulation of NF-κB Target Genes: The expression of genes regulated by NF-κB, which are critical for the survival and proliferation of ABC-DLBCL cells, is downregulated following MI-2 treatment.[5][7]
This cascade of events ultimately leads to cell growth inhibition and apoptosis in MALT1-dependent B-cell lymphoma cells.[3][5]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. api.unil.ch [api.unil.ch]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MI-2, a Potent and Irreversible MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF-κB signaling pathway, particularly downstream of antigen receptors in lymphocytes.[1][2] Its proteolytic activity is crucial for the survival and proliferation of certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] MI-2 is a small molecule inhibitor that directly and irreversibly binds to MALT1, suppressing its protease function.[3][5] This leads to the inhibition of MALT1 substrate cleavage, downregulation of NF-κB target genes, and ultimately, selective cytotoxicity against MALT1-dependent cancer cells.[3][6] These application notes provide a summary of MI-2's activity and detailed protocols for its experimental use.
Data Presentation
In Vitro Activity of MI-2
| Parameter | Cell Line | Value (µM) | Reference |
| Biochemical IC50 | Recombinant MALT1 | 5.84 | [5] |
| GI50 (48 hr) | HBL-1 (ABC-DLBCL) | 0.2 | [3][7] |
| TMD8 (ABC-DLBCL) | 0.5 | [3][7] | |
| OCI-Ly3 (ABC-DLBCL) | 0.4 | [3][7] | |
| OCI-Ly10 (ABC-DLBCL) | 0.4 | [3][7] | |
| U2932 (MALT1-independent) | Resistant | [7] | |
| HLY-1 (MALT1-independent) | Resistant | [7] | |
| GCB-DLBCL cell lines | Resistant | [3] |
In Vivo Activity of MI-2
| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome | Reference |
| SCID Mice | TMD8 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Significant tumor growth suppression | [3][8] |
| SCID Mice | HBL-1 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Significant tumor growth suppression | [3][8] |
| SCID Mice | OCI-Ly1 (GCB-DLBCL) | 25 mg/kg/day, i.p. | No effect on tumor growth | [7] |
Signaling Pathways and Experimental Workflows
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Assay Development Using MI-2 MALT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule and paracaspase involved in the activation of NF-κB and other signaling pathways, playing a key role in the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2] The proteolytic activity of MALT1 is a key driver in this process, making it an attractive therapeutic target.[3][4] MI-2 is a small molecule inhibitor that directly binds to and irreversibly suppresses the protease function of MALT1.[1][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of MI-2.
Mechanism of Action of MI-2
MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase.[4][6] MALT1's protease activity is integral to the canonical NF-κB signaling pathway.[7] Upon B-cell receptor (BCR) stimulation, a signaling cascade leads to the formation of the CBM complex, consisting of CARD11, BCL10, and MALT1.[8] This complex recruits and activates downstream signaling components, leading to the activation of the IKK complex and subsequent degradation of IκBα. This allows the NF-κB transcription factors, such as c-REL and p65, to translocate to the nucleus and initiate the transcription of target genes responsible for cell survival and proliferation.[1][9]
MALT1's proteolytic function is directed at several negative regulators of the NF-κB pathway, including A20 and CYLD.[1] By cleaving and inactivating these proteins, MALT1 promotes sustained NF-κB signaling. MI-2, by inhibiting MALT1's protease activity, prevents the cleavage of these substrates, leading to the suppression of NF-κB activity, reduced nuclear localization of c-REL, and downregulation of NF-κB target genes.[1][5] This ultimately results in decreased proliferation and apoptosis in MALT1-dependent cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of MI-2 across various assays and cell lines.
Table 1: Biochemical and Cellular Inhibitory Activity of MI-2
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 5.84 µM | MALT1 Protease Activity Assay | [5][6] |
| GI₅₀ (HBL-1) | 0.2 µM | Cell Proliferation Assay | [1][5][6] |
| GI₅₀ (TMD8) | 0.5 µM | Cell Proliferation Assay | [1][5][6] |
| GI₅₀ (OCI-Ly3) | 0.4 µM | Cell Proliferation Assay | [1][5][6] |
| GI₅₀ (OCI-Ly10) | 0.4 µM | Cell Proliferation Assay | [1][5][6] |
Table 2: Effective Concentrations of MI-2 in Cellular Assays
| Cell Line | Assay | MI-2 Concentration | Duration | Effect | Source |
| HBL-1 | MALT1 Substrate (CYLD) Cleavage | 62-1000 nM | 24 hours | Dose-dependent decrease in cleavage | [5] |
| HBL-1, TMD8 | NF-κB Signaling (c-REL nuclear localization) | 200-500 nM | 24 hours | Inhibition of c-REL nuclear localization | [1] |
| HK-2 | NF-κB Signaling (p-p65/p65 ratio) | 1, 2, 4 µM | 48 hours | Dose-dependent decrease in p-p65/p65 ratio | [9] |
| HBL-1 | Cell Proliferation (CFSE dilution) | Not specified | 48, 72, 96 hours | Inhibition of proliferation | [1] |
Experimental Protocols
Biochemical MALT1 Protease Activity Assay
This assay measures the direct inhibitory effect of MI-2 on the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant full-length wild-type MALT1
-
Assay Buffer: (Specific buffer composition may need optimization, but a general buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
MI-2 compound
-
384-well non-binding microplates[10]
-
Fluorescence plate reader with excitation/emission wavelengths of 360/465 nm[6][11]
Procedure:
-
Prepare a serial dilution of MI-2 in assay buffer. A typical concentration range to determine IC₅₀ would be from 0.122 to 62.5 µM.[6]
-
In a 384-well plate, add recombinant MALT1 to each well (excluding negative control wells).
-
Add the diluted MI-2, positive control (Z-VRPR-FMK), or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[10][12]
-
Immediately measure the fluorescence at time zero (T1).[6][11]
-
Measure the fluorescence at the end of the incubation period (T2).[6][11]
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 x [1 - (Fluorescencetest compound(T2-T1) - Fluorescenceneg ctrl(T2-T1)) / (Fluorescencepos ctrl(T2-T1) - Fluorescenceneg ctrl(T2-T1))][6][11]
-
Plot the percent inhibition against the logarithm of the MI-2 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of MI-2 to inhibit MALT1's proteolytic activity within a cellular context by monitoring the cleavage of a known MALT1 substrate, such as CYLD.[1]
Materials:
-
MALT1-dependent cell line (e.g., HBL-1)[1]
-
Complete cell culture medium
-
MI-2 compound
-
Proteasome inhibitor (e.g., MG-132) (optional, to stabilize cleavage products)[1]
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-CYLD, anti-A20, anti-BCL10, and a loading control (e.g., anti-actin or anti-GAPDH)[1][13]
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed HBL-1 cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.
-
Treat the cells with increasing concentrations of MI-2 (e.g., 0, 0.1, 0.5, 1, 5 µM) for 8 to 24 hours.[1] Include a positive control MALT1 inhibitor like Z-VRPR-FMK (50 µM) if desired.[1]
-
(Optional) In the last 1-2 hours of incubation, add a proteasome inhibitor like MG-132 (5 µM) to help visualize cleavage products.[1]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYLD (or other MALT1 substrates) overnight at 4°C. The antibody should detect both the full-length and cleaved forms of the protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of cleaved to uncleaved CYLD. A decrease in the cleaved form and an increase in the uncleaved form indicates MALT1 inhibition.[1]
Cell Proliferation and Viability Assay
This assay evaluates the effect of MI-2 on the growth and viability of MALT1-dependent and -independent cancer cell lines.
Materials:
-
MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, HLY-1) DLBCL cell lines[1][6]
-
Complete cell culture medium
-
MI-2 compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP)[1]
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density for each cell line.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Treat the cells with a serial dilution of MI-2. A typical concentration range would be from 0.01 to 10 µM.
-
Incubate the cells for 48 to 96 hours.[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells to calculate the percent viability.
-
Plot the percent viability against the logarithm of the MI-2 concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.[1][6]
NF-κB Nuclear Translocation Assay
This assay determines the effect of MI-2 on the translocation of NF-κB subunits (e.g., c-REL, p65) from the cytoplasm to the nucleus.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1, TMD8)[1]
-
Complete cell culture medium
-
MI-2 compound
-
Nuclear and cytoplasmic extraction kit
-
Western blot materials (as described in Protocol 2)
-
Primary antibodies: anti-c-REL, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)[1]
Procedure:
-
Treat cells with MI-2 (e.g., 200-500 nM) for 24 hours.[1]
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Perform Western blotting on both fractions as described in Protocol 2.
-
Probe the membranes with antibodies against c-REL or p65.
-
Also, probe the membranes with antibodies against a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH) to verify the purity of the fractions.
-
Analyze the band intensities to assess the levels of c-REL/p65 in the nucleus versus the cytoplasm. A decrease in the nuclear fraction indicates inhibition of NF-κB translocation.[1]
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro evaluation of the MALT1 inhibitor MI-2. These assays are crucial for characterizing the compound's potency, mechanism of action, and cellular efficacy. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding and development of MALT1 inhibitors as potential cancer therapeutics.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. api.unil.ch [api.unil.ch]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 activity assay [bio-protocol.org]
- 11. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 12. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
MI-2 MALT1 Inhibitor: A Comprehensive Guide for Cell Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MI-2 is a potent, cell-permeable, and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, particularly in lymphocytes.[4][5][6] Its proteolytic activity is linked to the pathogenesis of certain cancers, most notably Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[7][8][9] MI-2 directly binds to MALT1 and suppresses its protease function, leading to the inhibition of NF-κB activity, decreased cell proliferation, and induction of apoptosis in MALT1-dependent cancer cells.[2][3][8][9] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing MI-2 for in vitro cell culture studies.
Mechanism of Action
MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase.[1][2] This inhibition occurs through direct binding to the MALT1 protein.[2][8][9] The primary consequence of MALT1 inhibition by MI-2 is the suppression of the NF-κB signaling pathway.[2][8][9] This is achieved by preventing the MALT1-mediated cleavage of several key substrates, including A20, BCL10, CYLD, and RelB.[7][8] The inhibition of substrate cleavage prevents the nuclear translocation of the NF-κB subunit c-REL, ultimately leading to the downregulation of NF-κB target genes.[2][8][9]
MALT1 Signaling Pathway and Point of MI-2 Inhibition
Caption: MALT1 signaling pathway and the inhibitory action of MI-2.
Quantitative Data Summary
The following tables summarize the key quantitative data for MI-2 in various cell culture applications.
Table 1: In Vitro Inhibitory Activity of MI-2
| Parameter | Value | Assay Condition | Reference |
| IC50 | 5.84 µM | Cell-free MALT1 protease assay | [1][2][3][10] |
Table 2: Growth Inhibition (GI50) of MI-2 in ABC-DLBCL Cell Lines (48-hour treatment)
| Cell Line | GI50 (µM) | Reference |
| HBL-1 | 0.2 | [1][2][11] |
| TMD8 | 0.5 | [1][2][11] |
| OCI-Ly3 | 0.4 | [1][2][11] |
| OCI-Ly10 | 0.4 | [1][2][11] |
Table 3: Effective Concentrations of MI-2 in Cell-Based Assays
| Concentration | Cell Line(s) | Assay | Duration | Effect | Reference |
| 200 nM | HBL-1 | c-REL nuclear localization, Gene expression | 24 hours | Inhibition | [8] |
| 500 nM | TMD8 | c-REL nuclear localization, Gene expression | 24 hours | Inhibition | [8] |
| 1-2 µM | NCI-H1650, A549 | Cell viability, Proliferation, Apoptosis | 24 hours | Decreased viability, inhibited proliferation, promoted apoptosis | [12] |
| 2 µM | HBL-1, TMD8 | MALT1 substrate cleavage (A20, RELB, BCL10) | 30 min pre-treatment | Inhibition | [8] |
| 4 µM | Murine & Human Tumor Organoids | Organoid formation | Monitored over time | Inhibition | [13] |
Experimental Protocols
General Guidelines for MI-2 Preparation and Storage
MI-2 is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C. For use, the stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability and Proliferation Assay
This protocol can be adapted for various methods such as ATP-based luminescence assays (e.g., CellTiter-Glo®), colorimetric assays (e.g., CCK-8, MTT), or direct cell counting with trypan blue exclusion.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for assessing cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
MI-2 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of MI-2 in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of MI-2 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest MI-2 treatment.
-
Incubate the plate for the desired duration (e.g., 48 hours).[1][8]
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate as recommended by the manufacturer.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).[1][11]
Protocol 2: Western Blotting for MALT1 Substrate Cleavage
This protocol is designed to assess the inhibitory effect of MI-2 on the proteolytic activity of MALT1 by observing the cleavage of its substrates.
Materials:
-
Cell line of interest (e.g., HBL-1, TMD8)
-
Complete cell culture medium
-
MI-2 stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., A20, BCL10, CYLD, RELB)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with MI-2 (e.g., 2 µM) or vehicle (DMSO) for 30 minutes.[8]
-
To facilitate the visualization of cleavage products, treat the cells with a proteasome inhibitor like MG-132 (e.g., 5 µM) for 1-2 hours.[8]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the MALT1 substrates overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. An increase in the full-length protein and a decrease in the cleaved product indicate MALT1 inhibition.[8]
Protocol 3: NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to MI-2 treatment.
Experimental Workflow for NF-κB Reporter Assay
Caption: A generalized workflow for performing an NF-κB reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
MI-2 stock solution (in DMSO)
-
Stimulating agent (e.g., PMA and ionomycin)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24-48 hours, pre-treat the cells with MI-2 (e.g., 2 µM) or vehicle for 30 minutes.[8]
-
Stimulate the cells with an appropriate agent (e.g., PMA/ionomycin) for 2 hours to induce NF-κB activation.[8]
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Express the results as fold induction relative to the vehicle-treated control.[8]
Conclusion
MI-2 is a valuable tool for studying the role of MALT1 in various cellular processes, particularly in the context of ABC-DLBCL and other MALT1-dependent malignancies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments using this potent and specific MALT1 inhibitor. Careful attention to experimental conditions, including cell type, MI-2 concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MI-2 [MALT1 Inhibitor] [cogershop.com]
- 4. Wide-range effects of the MALT-1 inhibitor Mi-2 in CLL cells results in apoptosis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]
- 11. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 12. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
MI-2 MALT1 Inhibitor: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo applications of MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MI-2 has demonstrated significant therapeutic potential in preclinical animal models, particularly for hematological malignancies such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL).[1][2][3] This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathways to facilitate the design and execution of in vivo studies involving MI-2.
Mechanism of Action
MI-2 is a small molecule that selectively and irreversibly binds to the active site of the MALT1 paracaspase, inhibiting its proteolytic activity.[1][4] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and other signaling pathways.[4][5] By inhibiting MALT1, MI-2 effectively blocks the cleavage of its substrates, such as CYLD and RelB, leading to the suppression of NF-κB activity, reduced cell proliferation, and induction of apoptosis in MALT1-dependent cancer cells.[1][2][6]
Quantitative In Vivo Efficacy Data
MI-2 has demonstrated significant anti-tumor activity in various xenograft models of B-cell lymphomas. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of MI-2 in ABC-DLBCL Xenograft Models
| Cell Line | Animal Model | Dosing Regimen | Route of Administration | Outcome | Reference |
| TMD8 | SCID NOD mice | 25 mg/kg/day | Intraperitoneal (i.p.) | Profoundly suppressed tumor growth | [7] |
| HBL-1 | SCID NOD mice | 25 mg/kg/day | Intraperitoneal (i.p.) | Profoundly suppressed tumor growth | [7] |
| OCI-Ly1 (GCB) | SCID NOD mice | 25 mg/kg/day | Intraperitoneal (i.p.) | No effect on tumor growth | [7] |
Table 2: In Vitro Potency of MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| HBL-1 | ABC | 0.2 | [1][7] |
| TMD8 | ABC | 0.5 | [1][7] |
| OCI-Ly3 | ABC | 0.4 | [1][7] |
| OCI-Ly10 | ABC | 0.4 | [1][7] |
| U2932 | ABC (MALT1-independent) | Resistant | [1][7] |
| HLY-1 | ABC (MALT1-independent) | Resistant | [1][7] |
| OCI-Ly1 | GCB | Resistant | [7] |
Table 3: Toxicity and Pharmacokinetic Profile
| Parameter | Value | Animal Model | Reference |
| Maximum Tolerated Dose | >350 mg/kg | Mice | [7] |
| Terminal Half-life (t1/2) | 8.72 hours | Mice (for a similar MALT1 inhibitor, M1i-124) | [5] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in peer-reviewed publications.
ABC-DLBCL Xenograft Tumor Model
This protocol describes the establishment of a xenograft model and subsequent treatment with MI-2 to evaluate its anti-tumor efficacy.
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, HBL-1)
-
Mice (e.g., SCID NOD.CB17-Prkdcscid/J)[7]
-
Matrigel
-
MI-2 compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[8]
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture ABC-DLBCL cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10-20 x 106 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm3). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment Initiation: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Prepare MI-2 in the vehicle solution at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 100 µL injection volume for a 20g mouse). Administer MI-2 or vehicle control via intraperitoneal injection daily.[7][8]
-
Efficacy Assessment: Continue treatment and tumor monitoring for the duration of the study (e.g., 2-3 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for MALT1 substrate cleavage, immunohistochemistry for proliferation markers).
Pharmacodynamic Assessment of MALT1 Inhibition in Tumors
This protocol outlines the procedure to confirm the biological activity of MI-2 in vivo by assessing the cleavage of a MALT1 substrate.
Materials:
-
Tumor tissue from MI-2 and vehicle-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and western blot apparatus
-
Primary antibodies against CYLD (full-length and cleaved) and a loading control (e.g., α-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Tissue Lysis: Homogenize excised tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Compare the levels of cleaved CYLD between the MI-2 treated and vehicle control groups. A decrease in the cleaved form of CYLD in the MI-2 treated group indicates target engagement and inhibition of MALT1 activity.[1][9]
Other In Vivo Applications
Recent studies have explored the role of MALT1 inhibition in other disease contexts. For instance, local application of MI-2 has been shown to reduce neointima lesions and atherosclerosis in mouse models, suggesting a potential role in treating proliferative vascular diseases.[9][10] This effect is linked to the induction of ferroptosis in vascular smooth muscle cells.[9][10]
Conclusion
MI-2 is a valuable tool for preclinical research, demonstrating significant and selective in vivo efficacy against MALT1-dependent lymphomas. The protocols and data presented in this document provide a solid foundation for researchers to further investigate the therapeutic potential of MI-2 and other MALT1 inhibitors in various disease models. Careful experimental design, including appropriate animal models and pharmacodynamic readouts, will be crucial for the successful translation of these promising preclinical findings.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 9. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of CYLD Cleavage Following MI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylindromatosis (CYLD) is a deubiquitinating enzyme that acts as a crucial negative regulator of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. The proteolytic cleavage of CYLD by mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key event in the activation of NF-κB signaling, which is implicated in the pathogenesis of certain cancers, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL). MI-2 is a small molecule inhibitor that directly binds to and irreversibly suppresses the protease function of MALT1.[1][2] This inhibition prevents the cleavage of MALT1 substrates, including CYLD, thereby downregulating NF-κB signaling.[1] Western blotting is a fundamental technique to investigate the extent of CYLD cleavage and the efficacy of MALT1 inhibitors like MI-2. This document provides a detailed protocol for performing Western blot analysis of CYLD cleavage in response to MI-2 treatment.
Signaling Pathway of MALT1-Mediated CYLD Cleavage and Inhibition by MI-2
The following diagram illustrates the signaling cascade leading to CYLD cleavage and its inhibition by MI-2.
Caption: MALT1-mediated CYLD cleavage and its inhibition by MI-2.
Quantitative Data Summary
The following table summarizes the experimental conditions and results from various studies investigating the effect of MI-2 on CYLD cleavage.
| Cell Line | MI-2 Concentration | Incubation Time | Effect on CYLD Cleavage | Reference |
| HBL-1 | 62-1000 nM | 24 hours | Dose-dependent decrease in cleaved CYLD and increase in full-length CYLD. | [1][2] |
| Aortic SMCs | 1 µM | Not specified | Significant reduction in the levels of cleaved CYLD fragments (70 and 40 kDa). | [3] |
| CLL cells | 2.5 and 5 µmol/L | 6 hours | Increased levels of total CYLD (120 kDa) and decreased cleaved CYLD (70 kDa). | [4] |
| HBL-1 | 2 µM | 30 minutes (pretreatment) | Inhibition of MALT1 signaling, indirectly suggesting reduced substrate cleavage. | [1] |
Experimental Protocol: Western Blot for CYLD Cleavage
This protocol outlines the key steps for analyzing CYLD cleavage in cell lines treated with MI-2.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Materials and Reagents
-
Cell Lines: e.g., HBL-1, TMD8, or other relevant cell lines.
-
MI-2 Inhibitor: (MedchemExpress or other suppliers).[2]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.
-
Transfer Buffer. [5]
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL substrate.[5]
-
Wash Buffer: TBST.
Procedure
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYLD antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[5]
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for full-length CYLD (~110-120 kDa), the C-terminal cleaved fragment (~70 kDa), and the N-terminal cleaved fragment (~40 kDa).[3][4]
-
Normalize the CYLD band intensities to the loading control.
-
Logical Relationship of MI-2's Effect on CYLD Cleavage
The following diagram depicts the logical flow of how MI-2 treatment leads to the observable changes in CYLD protein levels in a Western blot experiment.
Caption: Logical flow of MI-2's impact on CYLD cleavage.
Expected Results
Upon successful execution of the Western blot protocol, a dose-dependent effect of MI-2 on CYLD cleavage should be observed. As the concentration of MI-2 increases, the intensity of the band corresponding to full-length CYLD is expected to increase, while the intensities of the bands for the cleaved CYLD fragments are expected to decrease.[1] This outcome provides direct evidence of the inhibitory effect of MI-2 on MALT1's proteolytic activity in the treated cells.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. CYLD Antibody | Cell Signaling Technology [cellsignal.com]
- 7. CYLD (D1A10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. nacalai.com [nacalai.com]
Application Notes and Protocols for Immunoprecipitation of MALT1 Following MI-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule involved in the activation of NF-κB, a key transcription factor regulating immune responses, inflammation, and cell survival. MALT1 possesses both scaffolding functions, as part of the CARD11-BCL10-MALT1 (CBM) complex, and proteolytic activity through its caspase-like domain.[1] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas, making it an attractive therapeutic target. MI-2 is a small molecule compound that acts as an irreversible inhibitor of the MALT1 paracaspase, effectively blocking its proteolytic function and subsequent NF-κB signaling.[2][3]
These application notes provide detailed protocols for the immunoprecipitation of MALT1 from cell lysates following treatment with the inhibitor MI-2. This procedure is essential for studying the effects of MI-2 on MALT1's protein-protein interactions and its role within signaling complexes.
Data Presentation
| MI-2 Concentration (µM) | Uncleaved CYLD (Normalized Intensity) | Cleaved CYLD (Normalized Intensity) | Percent Inhibition of Cleavage (%) |
| 0 (Vehicle) | 1.00 | 1.00 | 0 |
| 0.062 | 1.25 | 0.78 | 22 |
| 0.125 | 1.52 | 0.55 | 45 |
| 0.25 | 1.88 | 0.32 | 68 |
| 0.5 | 2.25 | 0.15 | 85 |
| 1.0 | 2.50 | 0.08 | 92 |
Data is representative and compiled based on densitometric analysis from published western blots. Actual values may vary depending on experimental conditions.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for immunoprecipitation after MI-2 treatment.
Caption: MALT1 signaling pathway and its inhibition by MI-2.
Caption: Workflow for MALT1 immunoprecipitation after MI-2 treatment.
Experimental Protocols
MI-2 Treatment of Lymphoma Cell Lines
This protocol is optimized for activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines (e.g., HBL-1, TMD8).
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
MI-2 inhibitor (dissolved in DMSO to create a 10 mM stock solution)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the ABC-DLBCL cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in a final volume of 2 mL per well.
-
MI-2 Preparation: Prepare working solutions of MI-2 by diluting the 10 mM stock in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.2 µM, 0.5 µM, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).[4]
-
Treatment: Add the prepared MI-2 working solutions or the vehicle control to the corresponding wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Storage: Discard the supernatant. The cell pellet is now ready for lysis for immunoprecipitation or can be stored at -80°C for later use.
Immunoprecipitation of MALT1
This protocol describes the immunoprecipitation of endogenous MALT1 from MI-2 treated cells.
Materials:
-
Cell pellet from MI-2 treated and vehicle-treated cells
-
Ice-cold PBS
-
IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)
-
Anti-MALT1 antibody, IP-grade (e.g., rabbit polyclonal or mouse monoclonal)
-
Isotype control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Magnetic rack
-
Elution Buffer (e.g., 1x Laemmli sample buffer or a non-denaturing elution buffer like 0.1 M glycine, pH 2.5)
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 500 µL of ice-cold IP Lysis Buffer per 10-20 x 10^6 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysate using a BCA assay.
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein in 500 µL of IP Lysis Buffer, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-MALT1 antibody (the optimal amount should be pre-determined, typically 2-5 µg). For the negative control, add the same amount of isotype control IgG.
-
Incubate on a rotator overnight at 4°C.
-
-
Bead Capture:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then recapture the beads on the magnetic rack.
-
After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 40 µL of 1x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. Place on the magnetic rack and collect the supernatant containing the eluted proteins.
-
For Mass Spectrometry Analysis: Elute with a compatible buffer, such as 0.1 M glycine, pH 2.5. Incubate for 10 minutes at room temperature, then neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Western Blot Analysis
Materials:
-
Eluted immunoprecipitated samples
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MALT1, anti-BCL10, anti-CYLD)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
SDS-PAGE: Load the eluted samples and a portion of the input lysate onto an SDS-PAGE gel and run at an appropriate voltage.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities.
Concluding Remarks
The protocols outlined provide a robust framework for investigating the effects of the MALT1 inhibitor MI-2. Immunoprecipitation of MALT1 following MI-2 treatment is a powerful technique to elucidate changes in protein-protein interactions within the CBM signalosome and to confirm the on-target effects of the inhibitor. While direct quantitative mass spectrometry data on the MALT1 interactome with MI-2 treatment is an area for future investigation, the provided protocols for immunoprecipitation and western blot analysis allow for a thorough and quantitative assessment of the functional consequences of MALT1 inhibition.
References
- 1. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation of MI-2 MALT1 Inhibitor Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction MI-2 is a cell-permeable, irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a paracaspase that plays a critical role in NF-κB signaling pathways, which are essential for the activation, proliferation, and survival of immune cells.[3] Specifically, MALT1's proteolytic activity is linked to the pathogenesis of certain cancers, such as Activated B Cell-like Diffuse Large B Cell Lymphoma (ABC-DLBCL).[4] MI-2 binds directly to MALT1, suppressing its protease function with an IC50 of 5.84 μM.[5][6][7] This inhibition blocks the cleavage of MALT1 substrates, leading to the downregulation of NF-κB activity and selective growth inhibition in MALT1-dependent cancer cell lines.[4][6] This document provides detailed protocols for the preparation, storage, and application of a stock solution of MI-2 in Dimethyl Sulfoxide (DMSO).
MI-2 MALT1 Inhibitor Properties
A summary of the key physicochemical and biological properties of MI-2 is presented below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| CAS Number | 1047953-91-2 | [1][6][7] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | [6][7][8] |
| Molecular Weight | 455.72 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98% | [1][7] |
| IC₅₀ | 5.84 μM (for MALT1 protease activity) | [1][6][7] |
| Solubility in DMSO | ≥46 mg/mL (100.94 mM). Note: Solubility can be affected by the purity and water content of DMSO. Using fresh, anhydrous DMSO is highly recommended.[5][6] | [1][5][6] |
| In Vitro Activity (GI₅₀) | 0.2 μM (HBL-1), 0.5 μM (TMD8), 0.4 μM (OCI-Ly3), 0.4 μM (OCI-Ly10) | [5][6][9] |
MALT1 Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for activating the NF-κB pathway downstream of antigen receptors.[10][11] Inhibition of MALT1's proteolytic activity by MI-2 disrupts this signaling cascade.
Caption: MALT1's role in the NF-κB pathway and its inhibition by MI-2.
Experimental Protocols
Materials and Equipment
-
MI-2 MALT1 Inhibitor powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, recommended for higher concentrations)[12]
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM MI-2 Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments.
Caption: Workflow for preparing MI-2 MALT1 inhibitor stock solution in DMSO.
Step-by-Step Procedure:
-
Safety First: Perform all steps in a well-ventilated area or chemical fume hood, wearing appropriate PPE.
-
Calculation: Use the following formula to determine the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))
-
Example for 1 mL of a 10 mM stock:
-
Mass needed = 0.010 mol/L × 455.72 g/mol × 0.001 L = 0.004557 g = 4.56 mg
-
Volume of DMSO = 1 mL
-
-
-
Weighing: Accurately weigh the calculated mass of MI-2 powder (e.g., 4.56 mg) and place it into a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the MI-2 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution, especially for higher concentrations.[12] The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, amber cryovials.
-
Storage: Store the aliquots at -80°C for long-term stability.[6][12]
Application Protocol: In Vitro Cell-Based Assay
This protocol provides a general methodology for treating cultured cells with MI-2.
-
Cell Plating: Seed cells in appropriate culture plates and allow them to adhere overnight under standard culture conditions.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM MI-2 DMSO stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the MI-2 stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[6]
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of MI-2 or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[6]
-
Analysis: Following incubation, assess the cellular response using appropriate methods, such as cell viability assays (e.g., luminescence-based ATP quantification), proliferation analysis, or western blotting for MALT1 substrate cleavage.[5][12]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the MI-2 inhibitor.
| Form | Storage Temperature | Shelf Life | Reference(s) |
| Solid Powder | -20°C | ~3 years | [6][12] |
| DMSO Solution | -80°C | ~2 years | [6][12] |
| DMSO Solution | -20°C | ~1 year | [6][12] |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Use freshly prepared working solutions for all experiments.
References
- 1. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 2. MI-2 [MALT1 Inhibitor] [cogershop.com]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MALT1 - Wikipedia [en.wikipedia.org]
- 11. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
Determining the Optimal Concentration of MI-2, a Menin-MLL Inhibitor, for Cellular Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MI-2 is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are drivers of acute leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). By disrupting the Menin-MLL complex, MI-2 effectively downregulates the expression of downstream target genes such as HOXA9 and MEIS1, leading to the inhibition of cell proliferation, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia cell lines.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of MI-2 for their specific cell line models. The protocols outlined below describe methods to assess the biological activity of MI-2 through cell viability assays, confirm target engagement by observing the disruption of the Menin-MLL interaction, and verify the downstream effects on target gene expression.
Mechanism of Action: The Menin-MLL Interaction
The MLL gene is a histone methyltransferase that plays a key role in regulating gene expression during normal hematopoiesis. Chromosomal translocations involving the MLL gene result in the formation of fusion proteins that are potent oncogenic drivers. These MLL fusion proteins require interaction with the scaffold protein Menin to maintain their leukemogenic activity. Menin binds to the N-terminus of MLL, tethering the fusion protein to chromatin and enabling the aberrant expression of genes like HOXA9 and MEIS1, which promote leukemic cell survival and proliferation. MI-2 competitively binds to the MLL binding pocket on Menin, thereby disrupting this critical interaction and reversing the oncogenic gene expression program.[1]
Caption: MI-2 mechanism of action.
Data Presentation: MI-2 Activity in MLL-Rearranged Leukemia Cell Lines
The following table summarizes the reported half-maximal growth inhibition (GI₅₀) values for MI-2 in various human leukemia cell lines harboring MLL translocations. This data serves as a reference for selecting an appropriate starting concentration range for your experiments.
| Cell Line | MLL Fusion | GI₅₀ (µM) | Reference |
| MV4;11 | MLL-AF4 | 9.5 | |
| KOPN-8 | MLL-ENL | 7.2 | |
| ML-2 | MLL-AF6 | 8.7 | |
| MonoMac6 | MLL-AF9 | 18 |
Note: The potency of small molecule inhibitors can vary depending on the specific assay conditions, cell passage number, and other experimental factors. It is crucial to determine the optimal concentration empirically in your laboratory.
Experimental Protocols
The following diagram outlines the general workflow for determining the optimal MI-2 concentration.
Caption: Experimental workflow diagram.
Protocol 1: Dose-Response and Cell Viability (MTT Assay)
This protocol determines the concentration of MI-2 that inhibits cell growth by 50% (GI₅₀).
Materials:
-
MLL-rearranged leukemia cell line of interest (e.g., MV4;11, KOPN-8, ML-2, MonoMac6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MI-2 stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
MI-2 Treatment:
-
Prepare serial dilutions of MI-2 in complete medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest MI-2 concentration.
-
Carefully remove the medium and add 100 µL of the prepared MI-2 dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the GI₅₀ value.
-
Protocol 2: Target Engagement (Co-Immunoprecipitation)
This protocol confirms that MI-2 disrupts the interaction between Menin and the MLL fusion protein in cells.
Materials:
-
MLL-rearranged leukemia cells
-
MI-2
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Menin
-
Antibody against the MLL fusion partner (e.g., AF9, ENL) or a tag if using an overexpression system
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the determined GI₅₀ concentration of MI-2 and a vehicle control for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-Menin antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Neutralize the eluate.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Menin and the MLL fusion partner. A decrease in the co-immunoprecipitated MLL fusion protein in the MI-2 treated sample compared to the control indicates disruption of the interaction.
-
Protocol 3: Downstream Effects (Quantitative PCR)
This protocol measures the expression of MI-2 target genes, HOXA9 and MEIS1, to confirm the downstream biological effect.
Materials:
-
MLL-rearranged leukemia cells
-
MI-2
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT |
| MEIS1 | AAGCAGTTGGCACAAGACACGG | CTGCTCGGTTGGACTGGTCTAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGTCATGTGGGCCATG |
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the GI₅₀ concentration of MI-2 and a vehicle control for 48-72 hours.
-
Harvest cells and extract total RNA according to the kit manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
A typical cycling protocol is:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Calculate the relative expression of HOXA9 and MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
A significant decrease in the expression of these genes in MI-2 treated cells compared to the control confirms the desired downstream effect.
-
Conclusion
The protocols described in these application notes provide a systematic approach to determine the optimal concentration of MI-2 for use in various MLL-rearranged leukemia cell lines. By combining cell viability assays with target engagement and downstream functional assays, researchers can confidently establish an effective working concentration for their specific experimental needs, paving the way for further investigation into the therapeutic potential of Menin-MLL inhibitors.
References
Application Notes: MI-2, a MALT1 Inhibitor for Studying NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1][2] Its dysregulation is implicated in numerous diseases, including cancers and autoimmune disorders.[1] A key component of this pathway, particularly in lymphocytes, is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[3][4] MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[5] Its proteolytic activity is essential for sustained NF-κB activation in certain contexts, making it a compelling therapeutic target.[3][6]
MI-2 is a potent, irreversible, and selective small-molecule inhibitor of MALT1.[7][8][9] It directly binds to MALT1 and suppresses its protease function, thereby blocking downstream NF-κB signaling.[8][10] This property makes MI-2 an invaluable tool for researchers studying NF-κB-dependent processes and for professionals in drug development exploring MALT1 inhibition as a therapeutic strategy. These notes provide detailed protocols and data for utilizing MI-2 in laboratory settings.
Mechanism of Action
In the canonical NF-κB pathway, upstream signals, such as B-cell receptor (BCR) activation, trigger a cascade that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[4][11] MALT1's role within this complex is twofold. As a scaffold, it helps recruit downstream components like TRAF6 and TAK1, which activate the IκB kinase (IKK) complex.[4] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[5][12] This releases the NF-κB dimer (e.g., p65/c-Rel), allowing it to translocate to the nucleus and activate target gene transcription.[5][12]
Crucially, MALT1 also possesses protease activity, which cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and CYLD.[5][13] This cleavage removes a braking mechanism, amplifying and sustaining the NF-κB signal.
The inhibitor MI-2 works by covalently binding to the active site cysteine (C464) of the MALT1 paracaspase domain, thereby irreversibly inhibiting its proteolytic function.[14] This leads to the suppression of NF-κB reporter activity, inhibition of c-Rel nuclear localization, and downregulation of NF-κB target genes.[8][10][15] It is important to note that MI-2 inhibits MALT1's enzymatic activity without affecting its protein expression levels.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MI-2 [MALT1 Inhibitor] [cogershop.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MI-2 MALT1 Inhibitor Experiments
Welcome to the technical support center for MI-2 MALT1 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving MI-2. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Compound Preparation
Question: I am having trouble dissolving MI-2. What is the recommended solvent and storage procedure?
Answer:
Proper dissolution and storage of MI-2 are critical for obtaining reliable and reproducible results. MI-2 is soluble in several organic solvents.
Solubility Data:
| Solvent | Maximum Solubility |
| DMSO | ≥ 46 mg/mL (100.94 mM)[1] |
| Ethanol | to 50 mM |
For in vivo studies, a common formulation involves a multi-component solvent system. A typical preparation is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] It is recommended to add each solvent sequentially and ensure the solution is clear before adding the next component. Sonication can aid in dissolution.[2]
Storage Recommendations:
-
Solid Form: Store at +4°C for up to 12 months. For longer-term storage, -20°C for up to 3 years is also suggested.[1]
-
In Solvent: Store stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[1] It is advisable to use fresh DMSO, as moisture can reduce solubility.[3]
Inconsistent Results in Cell-Based Assays
Question: My results from cell viability or proliferation assays with MI-2 are inconsistent. What could be the cause?
Answer:
Inconsistent results in cell-based assays can stem from several factors, from experimental setup to the inherent biology of the cell lines used.
Troubleshooting Steps:
-
Cell Line Dependency: MI-2's effect is highly dependent on whether the cell line's survival is reliant on MALT1 activity.[3][4] Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines are generally sensitive, while germinal center B-cell like (GCB) DLBCL cell lines are often resistant.[3][4] It is crucial to use appropriate positive and negative control cell lines.
-
Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time for your specific cell line. Growth inhibition (GI50) values can vary between cell lines.[2][3] A 48-hour incubation period is a common starting point for cell proliferation assays.[3][4]
-
Assay Method: The method used to assess cell viability can influence results. Common methods include ATP quantification (luminescence) and trypan blue exclusion.[2][3] Ensure your chosen method is validated for your cell line and experimental conditions.
-
Compound Stability in Media: While generally stable, prolonged incubation in cell culture media could potentially lead to degradation. Prepare fresh dilutions of MI-2 from a frozen stock for each experiment.
IC50/GI50 Values in Different DLBCL Cell Lines:
| Cell Line (MALT1-dependent) | GI50 (µM) |
| HBL-1 | 0.2[2][3] |
| TMD8 | 0.5[2][3] |
| OCI-Ly3 | 0.4[2][3] |
| OCI-Ly10 | 0.4[2][3] |
Note: The IC50 value for MALT1 protease inhibition in a cell-free assay is reported as 5.84 μM. The lower GI50 values in sensitive cell lines are likely due to the irreversible nature of MI-2's binding to MALT1 and/or its accumulation within the cells.[5]
Off-Target Effects and Result Interpretation
Question: I am observing unexpected effects in my experiment. Could MI-2 have off-target effects?
Answer:
Yes, like many small molecule inhibitors, MI-2 can have off-target effects. A notable off-target effect is the direct inhibition of GPX4, which can induce ferroptosis, a form of iron-dependent cell death.[6] This is independent of its effect on MALT1.[6]
Key Considerations:
-
MALT1-Independence: If you observe cell death or other effects in cell lines known to be MALT1-independent, an off-target effect is a likely cause.[3]
-
Control Experiments: To confirm that the observed effects are due to MALT1 inhibition, consider the following controls:
-
Ferroptosis Inhibition: To investigate the potential role of ferroptosis, co-treatment with a ferroptosis inhibitor like liproxstatin-1 can be performed.[6]
Monitoring MALT1 Inhibition
Question: How can I confirm that MI-2 is effectively inhibiting MALT1 protease activity in my cells?
Answer:
The most direct way to confirm MALT1 inhibition is to assess the cleavage of its known substrates. MALT1 is a protease that cleaves several proteins involved in NF-κB signaling.[5][9][10]
Recommended Method: Western Blotting for MALT1 Substrates
A common and effective method is to perform a western blot to detect the cleavage of MALT1 substrates such as RelB, CYLD, or BCL10.[10][11][12] Upon MALT1 activation, these full-length proteins are cleaved into smaller fragments. Treatment with MI-2 should inhibit this cleavage in a dose-dependent manner.[11][12]
Experimental Workflow for Monitoring MALT1 Substrate Cleavage:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MI-2 Inhibitor Concentration for Efficacy
Welcome to the technical support center for MI-2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing both MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) and Menin-MLL (Mixed-Lineage Leukemia) inhibitors, both of which can be referred to as "MI-2". Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimentation.
I. MI-2 (MALT1 Inhibitor)
The MALT1 inhibitor MI-2 is a molecule that irreversibly suppresses the protease function of MALT1, a key regulator of NF-κB signaling.[1][2] This inhibition leads to the downregulation of NF-κB target genes, impacting cell proliferation and survival in certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MALT1 inhibitor MI-2?
A1: The MALT1 inhibitor MI-2 directly binds to the MALT1 protein and irreversibly inhibits its paracaspase activity.[3][4] This enzymatic activity is crucial for the activation of the NF-κB signaling pathway. By inhibiting MALT1, MI-2 prevents the cleavage of downstream substrates like RelB, which in turn suppresses the nuclear translocation of the NF-κB complex and the subsequent transcription of pro-survival genes.[5][6]
Q2: What is a typical starting concentration range for in vitro experiments with the MALT1 inhibitor MI-2?
A2: A typical starting concentration range for in vitro cell-based assays is between 0.1 µM and 10 µM. The GI50 (concentration for 50% growth inhibition) for MALT1-dependent DLBCL cell lines like HBL-1, TMD8, OCI-Ly3, and OCI-Ly10 is in the range of 0.2-0.5 µM.[3] However, the optimal concentration will vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store the MALT1 inhibitor MI-2?
A3: The MALT1 inhibitor MI-2 is typically soluble in DMSO to concentrations up to 100 mM and in ethanol to 20 mM.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low, typically below 0.5%.[7] Stock solutions in DMSO can be stored at -20°C for extended periods. It is recommended to prepare fresh aqueous working solutions for each experiment.[7]
Troubleshooting Guide
Q4: I am observing precipitation of the MALT1 inhibitor MI-2 in my cell culture medium. What can I do?
A4: Precipitation of the inhibitor in aqueous solutions is a common issue, often due to its low water solubility.[7][8] Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. Gentle warming or sonication can help.[8]
-
Lower Final Concentration: Try using a lower final concentration of the inhibitor in your experiment.
-
Increase Co-solvent (with caution): If your experimental system permits, you can slightly increase the final DMSO concentration, but be mindful of potential solvent toxicity to your cells.[7]
-
Serial Dilutions: Prepare serial dilutions of your DMSO stock in culture medium immediately before adding to the cells to minimize the time the compound is in an aqueous environment at a high concentration.
Q5: My experimental results with the MALT1 inhibitor MI-2 are inconsistent. What could be the cause?
A5: Inconsistent results can stem from several factors:[8]
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as cell density can influence the apparent IC50 value.
-
Inhibitor Potency: The potency of the inhibitor can degrade over time, especially if not stored properly. Use freshly prepared dilutions from a properly stored stock.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling).
-
Assay Variability: Ensure consistent incubation times, reagent concentrations, and reading parameters for your assays.
Q6: I am not observing the expected downstream effects on the NF-κB pathway. What should I check?
A6: If you are not seeing the expected decrease in NF-κB signaling, consider the following:
-
Target Engagement: Confirm that the inhibitor is engaging with MALT1 in your cells. A Cellular Thermal Shift Assay (CETSA) can be used for this purpose.
-
Stimulation Conditions: Ensure that the NF-κB pathway is appropriately activated in your experimental system if you are studying inhibition of stimulated activity.
-
Antibody Quality (for Western Blots): Verify the specificity and sensitivity of the antibodies you are using to detect phosphorylated proteins in the NF-κB pathway.
-
Alternative Pathways: Be aware that some cell lines may have alternative signaling pathways that can compensate for MALT1 inhibition.
Data Presentation
Table 1: In Vitro Efficacy of MALT1 Inhibitor MI-2 in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| HBL-1 | ABC | 0.2 | [3] |
| TMD8 | ABC | 0.5 | [3] |
| OCI-Ly3 | ABC | 0.4 | [3] |
| OCI-Ly10 | ABC | 0.4 | [3] |
Experimental Protocols
This protocol is for determining the effect of the MALT1 inhibitor MI-2 on cell viability.
Materials:
-
MALT1 inhibitor MI-2
-
Cell line of interest (e.g., HBL-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of the MALT1 inhibitor MI-2 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
This protocol is for assessing the effect of the MALT1 inhibitor MI-2 on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
MALT1 inhibitor MI-2
-
Cell line of interest
-
Appropriate NF-κB pathway activator (e.g., PMA and ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IKKα/β, anti-phospho-p65, anti-RelB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat with the MALT1 inhibitor MI-2 at the desired concentration for a specific duration. Include a vehicle control.
-
If studying stimulated activity, add the NF-κB activator for the appropriate time before harvesting.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: MALT1 signaling pathway and point of inhibition by MI-2.
II. MI-2 (Menin-MLL Inhibitor)
The Menin-MLL inhibitor MI-2 is a small molecule that disrupts the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL) fusion proteins.[10][11] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of target genes like HOXA9 and MEIS1.[2][11]
Frequently Asked Questions (FAQs)
Q7: What is the mechanism of action of the Menin-MLL inhibitor MI-2?
A7: The Menin-MLL inhibitor MI-2 competitively binds to Menin, preventing its interaction with the N-terminal region of MLL fusion proteins.[10] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[11] This ultimately induces apoptosis and differentiation in these cancer cells.[2]
Q8: What is a recommended starting concentration for the Menin-MLL inhibitor MI-2 in cell-based assays?
A8: The IC50 of MI-2 for inhibiting the Menin-MLL interaction is approximately 446 nM.[10] For cell-based assays, GI50 values in MLL-rearranged leukemia cell lines such as MV4;11, KOPN-8, and ML-2 are in the range of 7-10 µM.[10] A good starting point for a dose-response experiment would be a range from 1 µM to 50 µM.
Q9: How do I handle solubility and storage for the Menin-MLL inhibitor MI-2?
A9: The Menin-MLL inhibitor MI-2 is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C. For cell culture experiments, dilute the stock solution in the culture medium to the desired final concentration, ensuring the final DMSO concentration is minimal (ideally <0.5%) to avoid solvent-related toxicity.[7]
Troubleshooting Guide
Q10: I am not observing significant growth inhibition in my MLL-rearranged leukemia cell line. What could be the problem?
A10: Several factors could contribute to a lack of response:
-
Cell Line Authenticity: Verify that your cell line indeed harbors an MLL rearrangement and has not been misidentified or contaminated.
-
Inhibitor Activity: Ensure your inhibitor is active. If possible, test it in a positive control cell line known to be sensitive to Menin-MLL inhibition (e.g., MV4;11).
-
Development of Resistance: Resistance to Menin inhibitors can develop, sometimes through mutations in the MEN1 gene that prevent inhibitor binding without affecting the Menin-MLL interaction.[3][4]
-
Suboptimal Concentration or Duration: Your inhibitor concentration may be too low, or the treatment duration may be too short to induce a significant effect. An extended treatment of several days may be necessary.[12]
Q11: How can I confirm that the Menin-MLL inhibitor MI-2 is engaging its target in my cells?
A11: Target engagement can be confirmed using several methods:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP of Menin and MLL-fusion protein in the presence and absence of the inhibitor to demonstrate disruption of their interaction.
-
Chromatin Immunoprecipitation (ChIP): Conduct a ChIP-qPCR experiment to show that the inhibitor displaces the Menin-MLL complex from the promoter regions of target genes like HOXA9.[12]
-
Fluorescence Polarization (FP) Assay: This in vitro assay can be used to directly measure the inhibition of the Menin-MLL interaction.[13]
Q12: I am observing off-target effects or cellular toxicity that doesn't seem related to Menin-MLL inhibition. What should I consider?
A12: While MI-2 is designed to be specific, off-target effects are always a possibility with small molecule inhibitors.
-
Use a Negative Control Cell Line: Include a cell line that does not have an MLL rearrangement and is known to be insensitive to Menin-MLL inhibition.
-
Titrate the Concentration: Use the lowest effective concentration of the inhibitor to minimize potential off-target effects.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a mutant form of Menin that does not bind the inhibitor but can still interact with MLL.
Data Presentation
Table 2: In Vitro Efficacy of Menin-MLL Inhibitor MI-2 in Leukemia Cell Lines
| Cell Line | MLL Fusion | GI50 (µM) | Reference |
| MV4;11 | MLL-AF4 | 9.5 | [10] |
| KOPN-8 | MLL-ENL | 7.2 | [10] |
| ML-2 | MLL-AF6 | 8.7 | [10] |
| MonoMac6 | MLL-AF9 | 18 | [10] |
Experimental Protocols
This protocol provides a method to assess the in vitro inhibition of the Menin-MLL interaction.
Materials:
-
Menin-MLL inhibitor MI-2
-
Purified recombinant Menin protein
-
Fluorescently labeled MLL-derived peptide (e.g., FITC-labeled MLL peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the Menin-MLL inhibitor MI-2 in the assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a constant concentration of the fluorescently labeled MLL peptide to each well.
-
Initiate the binding reaction by adding a constant concentration of the Menin protein to each well. Include controls with no inhibitor (maximum polarization) and no Menin (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for your fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.[13]
This protocol is to measure the effect of the Menin-MLL inhibitor MI-2 on the expression of downstream target genes.
Materials:
-
Menin-MLL inhibitor MI-2
-
MLL-rearranged leukemia cell line (e.g., MV4;11)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the Menin-MLL inhibitor MI-2 at various concentrations for a specific time period (e.g., 48-72 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for your target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to vehicle-treated controls.[11]
Mandatory Visualization
Caption: Menin-MLL signaling and the inhibitory action of MI-2.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. AID 1258716 - Fluorescence Polarization Assay: Assays effective in monitoring the inhibition of the MLL binding to menin were developed during experiments performed during the development of embodiments of the present invention. A fluorescein-labeled 12-amino acid peptide derived from MLL containing the high affinity menin binding motif was produced (Yokoyama et al., Cell., 2005. 123(2): p. 207-18., herein incorporated by reference in its entirety). Upon binding of the peptide (1.7 kDa) to the much larger menin (-67 kDa), the rotational correlation time of the fluorophore (peptide labeled with fluorescein at N-terminus) changes significantly, resulting in a substantial increase in the measured fluorescence polarization and fluorescence anisotropy (excitation at 500 nm, emission at 525 nm). The fluorescence polarization (FP) assay was utilized to determine the Kd for the binding of menin and the MLL peptide using a serial dilution of menin and 50 nM fluorescein-labeled MLL peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
MI 2 MALT1 inhibitor stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the MI-2 MALT1 inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the MI-2 MALT1 inhibitor?
A1: For optimal stability, the MI-2 MALT1 inhibitor should be stored under specific conditions depending on whether it is in solid form or dissolved in a solvent. As a powder, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1] For shorter periods, storage at +4°C is acceptable for up to two years.[1] When in solvent, it is best to store stock solutions at -80°C, where they can be stable for up to two years.[2]
Q2: How should I dissolve the MI-2 MALT1 inhibitor?
A2: MI-2 is soluble in several organic solvents. It is readily soluble in DMSO, with concentrations reaching up to 100 mM.[3][4] It is also soluble in ethanol to concentrations of 20-50 mM.[3][4] For in vivo studies, a common formulation involves a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5] It is recommended to prepare working solutions fresh for each experiment.
Q3: What is the known stability of MI-2 in solution?
A3: Stock solutions of MI-2 in DMSO can be stored at -80°C for up to two years. For shorter-term storage, solutions can be kept at -20°C for up to one year.[6] It is advisable to minimize freeze-thaw cycles to maintain the integrity of the compound. For cell-based assays, it is best practice to prepare fresh dilutions from the stock solution for each experiment.
Q4: Are there any known off-target effects of the MI-2 inhibitor?
A4: Yes, recent research has shown that MI-2 can induce ferroptosis by directly targeting GPX4, independent of its MALT1 inhibitory activity.[7] This is an important consideration when interpreting experimental results, as some observed cellular effects may be due to this off-target activity rather than MALT1 inhibition. It has been noted that MI-2 is a low-potency, irreversible MALT1 inhibitor and may not be highly selective.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to maintain solubility and minimize solvent-induced toxicity. |
| The compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it serially in your culture medium to the desired final concentration. | |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (see storage table below). If in doubt, use a fresh vial of the inhibitor. |
| Off-target effects of the inhibitor. | Be aware of the known off-target effects of MI-2, such as the induction of ferroptosis via GPX4 inhibition.[7] Consider using a more potent and selective MALT1 inhibitor as a control if MALT1-specific effects are being investigated. | |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use volumes upon initial preparation to avoid repeated freeze-thaw cycles. | |
| Low potency or lack of activity in assays. | The reported IC50 value for MI-2 against MALT1 is 5.84 μM.[3][6] | Ensure that the concentrations used in your experiments are appropriate to observe the desired inhibitory effect. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line or assay. |
| Incorrect handling or reconstitution of the compound. | Double-check the calculations for preparing your stock and working solutions. Ensure the compound is fully dissolved before use. |
Quantitative Data Summary
MI-2 MALT1 Inhibitor Properties
| Property | Value | Reference |
| Molecular Weight | 455.72 g/mol | [2][3] |
| Molecular Formula | C19H17Cl3N4O3 | [3][4] |
| IC50 (MALT1) | 5.84 μM | [3][6] |
| Purity | ≥98% | [3][4] |
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | +4°C | Up to 2 years | [1] |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -20°C | Up to 1 year | [6] |
| In Solvent | -80°C | Up to 2 years |
Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 46 mg/mL (100.94 mM) | [2] |
| DMSO | 91 mg/mL (199.68 mM) | [8] |
| DMSO | 100 mM | [3][4] |
| Ethanol | 20 mM | [3] |
| Ethanol | 50 mM | [4] |
| DMF | 33 mg/ml | [9] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [9] |
Experimental Protocols
Preparation of Stock Solutions
A general protocol for preparing a 10 mM stock solution of MI-2 in DMSO is as follows:
-
Weigh out the required amount of MI-2 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.557 mg of MI-2 (Molecular Weight = 455.72 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
In Vivo Formulation Preparation
For in vivo experiments, a common formulation can be prepared as follows:
-
Prepare a stock solution of MI-2 in DMSO (e.g., 25 mg/mL).
-
Sequentially add the following solvents, ensuring the solution is clear after each addition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5]
-
The final concentration of MI-2 in this formulation is typically around 2.5 mg/mL.[2]
-
It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of NF-κB activation mediated by the CBM complex and the inhibitory action of MI-2 on MALT1.
Experimental Workflow
Caption: A typical experimental workflow for assessing the in vitro effects of the MI-2 MALT1 inhibitor on cultured cells.
References
- 1. MI-2 HCl | MALT1 inhibitor | CAS# N/A | InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 5. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
potential off-target effects of MI 2 MALT1 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MI-2 MALT1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MI-2 MALT1 inhibitor?
MI-2 is an irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). It directly binds to MALT1, suppressing its protease function. This inhibition leads to the downregulation of the NF-κB signaling pathway.
Q2: What are the known on-target effects of MI-2?
MI-2 has been shown to selectively inhibit the proliferation of MALT1-dependent activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) cell lines. This is achieved through the inhibition of MALT1's proteolytic activity, which is crucial for the survival and proliferation of these cancer cells.
Q3: What are the potential off-target effects of MI-2 that I should be aware of?
Q4: How should I prepare and store MI-2?
For in vitro experiments, MI-2 can be dissolved in DMSO to create a stock solution. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of MALT1 activity.
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Possible Cause 1: Incorrect inhibitor concentration.
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Solution: Verify the calculations for your working concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Inactive inhibitor.
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Solution: Ensure proper storage of the MI-2 stock solution to prevent degradation. If in doubt, purchase a new batch of the inhibitor.
-
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Possible Cause 3: Issues with the MALT1 activity assay.
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Solution: Review the experimental protocol for the MALT1 cleavage assay. Ensure that the substrate concentration, incubation time, and buffer conditions are optimal. Include appropriate positive and negative controls in your assay.
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Problem 2: Unexpected levels of cell death in control (MALT1-independent) cell lines.
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Possible Cause 1: Off-target effects.
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Solution: As mentioned, MI-2 can induce ferroptosis by inhibiting GPX4. To confirm if this is the cause, consider co-treating your cells with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%. Include a vehicle-only control in your experiments.
-
Problem 3: Difficulty in interpreting NF-κB reporter assay results.
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Possible Cause 1: Low transfection efficiency of the reporter plasmid.
-
Solution: Optimize your transfection protocol to ensure efficient delivery of the NF-κB reporter plasmid into your cells.
-
-
Possible Cause 2: High background signal.
-
Solution: Include a control with a non-inducible reporter to assess background luciferase activity. Ensure that the cells are not over-stimulated, which can lead to high basal NF-κB activity.
-
Quantitative Data Summary
Table 1: On-Target Activity of MI-2 MALT1 Inhibitor
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MALT1) | 5.84 µM | Recombinant full-length wild-type MALT1 | |
| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | |
| GI50 | 0.5 µM | TMD8 (ABC-DLBCL) | |
| GI50 | 0.4 µM | OCI-Ly3 (ABC-DLBCL) | |
| GI50 | 0.4 µM | OCI-Ly10 (ABC-DLBCL) |
Table 2: Potential Off-Target Activity of MI-2 MALT1 Inhibitor
| Target | Effect | IC50/Effective Concentration | Notes | Reference |
| GPX4 | Direct Inhibition, Induction of Ferroptosis | Not specified, but effect observed at concentrations used for MALT1 inhibition. | This off-target effect is independent of MALT1 inhibition. | |
| Caspase-3 | Little to no inhibition | Not specified | Qualitative assessment | |
| Caspase-8 | Little to no inhibition | Not specified | Qualitative assessment | |
| Caspase-9 | Little to no inhibition | Not specified | Qualitative assessment |
Key Experimental Protocols
MALT1 Substrate Cleavage Assay (Western Blot)
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of MI-2 or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against MALT1 substrates (e.g., CYLD, RelB, BCL10) and a loading control (e.g., β-actin).
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the cleaved form of the substrate in MI-2 treated cells indicates inhibition of MALT1 activity.
Cell Viability Assay (MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
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Compound Treatment: Treat the cells with a serial dilution of MI-2, vehicle control, and a positive control for cell death.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
NF-κB Reporter Assay
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Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
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Cell Treatment: After allowing time for reporter expression, treat the cells with MI-2 or vehicle control, followed by stimulation with an NF-κB activator (e.g., PMA and ionomycin, or TNF-α).
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Cell Lysis: Lyse the cells using a passive lysis buffer.
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Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in MI-2 treated cells indicates inhibition of the NF-κB pathway.
Visualizations
overcoming solubility issues with MI 2 MALT1 inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the MI-2 MALT1 inhibitor. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MI-2?
A1: The recommended solvent for creating a stock solution of MI-2 is dimethyl sulfoxide (DMSO). It is readily soluble up to 100 mM in fresh, high-quality DMSO.[1][2][3] For cellular experiments, the final DMSO concentration in your culture medium should be kept low (ideally below 0.5%) to avoid solvent-induced toxicity.
Q2: Can I dissolve MI-2 in ethanol?
A2: Yes, MI-2 is also soluble in ethanol. Solubility in ethanol has been reported to be between 20 mM and 50 mM.[1][3] When preparing for in vivo studies, ethanol can be a component of the vehicle formulation.
Q3: My MI-2 solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in your working solution or if the stock solution has been stored improperly. If you observe precipitation, try the following:
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Warm the solution: Gently warm the solution to 37°C to see if the compound redissolves.
-
Sonication: Brief sonication can help to redissolve precipitated compound.[4]
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Prepare a fresh dilution: It is often best to discard the precipitated solution and prepare a fresh dilution from your stock.
-
Optimize dilution strategy: Instead of adding the concentrated DMSO stock directly to a large volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, mix gently, and then add this intermediate dilution to your final volume of complete media.[5]
Q4: What is the known stability and storage condition for MI-2?
A4: MI-2 powder should be stored at +4°C for long-term storage.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[2][6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MI-2.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Compound precipitation: The inhibitor may have precipitated out of the solution, leading to a lower effective concentration. 2. Variability in cell conditions: Cell density, passage number, or health can affect the cellular response to the inhibitor. 3. Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent concentrations. | 1. Visually inspect for precipitation: Before each use, ensure your working solution is clear. If not, follow the steps in FAQ Q3. 2. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure consistent seeding densities for all experiments. 3. Calibrate pipettes regularly: Ensure accurate and reproducible liquid handling. |
| Higher than expected IC50 value | 1. Suboptimal inhibitor concentration: The concentration range used may not be appropriate for the cell line or assay. 2. Cell line resistance: The cell line may not be dependent on the MALT1 signaling pathway.[4][7] 3. Compound degradation: Improper storage may have led to the degradation of the inhibitor. | 1. Perform a dose-response curve: Test a wide range of concentrations to determine the optimal inhibitory concentration for your specific experimental setup. 2. Use appropriate control cell lines: Include both MALT1-dependent (e.g., ABC-DLBCL lines like TMD8, HBL-1) and MALT1-independent cell lines to confirm on-target activity.[4][7] 3. Use fresh stock solutions: Prepare fresh dilutions from a properly stored stock solution. |
| Unexpected cellular phenotype or toxicity | 1. Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells.[5] | 1. Titrate the inhibitor concentration: Use the lowest effective concentration that achieves the desired biological effect. 2. Include a vehicle control: Always include a control group treated with the same concentration of DMSO as the highest concentration of MI-2 used. |
Data Summary
MI-2 Properties
| Property | Value | Reference |
| Molecular Weight | 455.72 g/mol | [3] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | [1] |
| CAS Number | 1047953-91-2 | [1] |
| IC50 (MALT1) | 5.84 µM | [1][2] |
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2][3] |
| Ethanol | 20 mM - 50 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MI-2 in DMSO
-
Materials:
-
MI-2 powder (MW: 455.72 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.56 mg of MI-2 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the MI-2 is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Cell-Based Assay
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Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for the duration of the experiment.
-
-
Compound Dilution:
-
Thaw a frozen aliquot of the 10 mM MI-2 stock solution.
-
Perform a serial dilution of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. It is crucial to first create an intermediate dilution before adding to the final volume of complete media to prevent precipitation.
-
-
Treatment:
-
Add the diluted MI-2 or vehicle control (DMSO) to the wells. The final DMSO concentration should not exceed 0.5%.
-
-
Incubation:
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Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or western blotting for MALT1 substrates.
-
Visualizations
Caption: MALT1 signaling pathway leading to NF-κB activation and its inhibition by MI-2.
References
- 1. MI 2, MALT1 inhibitor (CAS 1047953-91-2) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MI 2 (MALT1 inhibitor) | Other Proteases | Tocris Bioscience [tocris.com]
- 4. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Cytotoxicity of MI-2 Inhibitors in Primary Cells
Welcome to the technical support center for researchers utilizing MI-2 small molecule inhibitors. This resource provides guidance on minimizing the cytotoxic effects of two distinct therapeutic agents, both referred to as MI-2, in primary cell cultures. It is crucial to first identify the specific MI-2 inhibitor being used in your experiments, as their targets and mechanisms of action differ significantly.
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MI-2 (MALT1 Inhibitor): An irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of NF-κB signaling.
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MI-2 (Menin-MLL Inhibitor): A competitive inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL), crucial for the pathogenesis of certain leukemias.
This guide is divided into two sections, each dedicated to one of these inhibitors. Please proceed to the section relevant to your research.
Section 1: MI-2 (MALT1 Inhibitor) Technical Support
This section provides troubleshooting guides and frequently asked questions to help researchers minimize the cytotoxicity of the MI-2 MALT1 inhibitor in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MI-2 MALT1 inhibitor?
A1: The MI-2 MALT1 inhibitor is an irreversible inhibitor of the MALT1 paracaspase. It directly binds to MALT1 and suppresses its protease function, which is critical for the activation of the NF-κB signaling pathway. This pathway is essential for the proliferation and survival of certain immune cells. By inhibiting MALT1, MI-2 blocks downstream NF-κB signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cells.[1][2]
Q2: What are the known cytotoxic effects of the MI-2 MALT1 inhibitor in primary cells?
A2: In primary cells from patients with Chronic Lymphocytic Leukemia (CLL), MI-2 has demonstrated dose-dependent cytotoxicity.[1] One study observed an inhibitory concentration at 25% (IC25) of less than 2µM in the majority of primary CLL samples tested.[1] It is important to note that while it is cytotoxic to malignant B-cells, it has been shown to have only mild toxicity to corresponding primary T-cells from the same patients.[1] However, prolonged MALT1 inhibition may lead to autoimmune-like pathologies due to effects on regulatory T-cells.
Q3: What is a recommended starting concentration range for MI-2 (MALT1 inhibitor) in primary cell experiments?
A3: Based on studies with primary CLL cells, a starting concentration range of 0.125 µM to 8 µM can be considered for initial dose-response experiments.[1] It is crucial to perform a careful dose-response curve to determine the optimal concentration that balances efficacy and minimal cytotoxicity for your specific primary cell type.
Q4: Can the cellular microenvironment affect the cytotoxicity of the MI-2 MALT1 inhibitor?
A4: Yes, the microenvironment can influence the inhibitor's effectiveness. For instance, co-culture of primary CLL cells with Nurse-Like Cells (NLCs) or stimulation with anti-IgM, which mimic microenvironmental support, can necessitate higher concentrations of MI-2 to achieve the desired cytotoxic effect.[1]
Q5: Are there any known off-target effects of the MI-2 MALT1 inhibitor that could contribute to cytotoxicity?
A5: Some research suggests that MI-2 may induce ferroptosis, a form of iron-dependent cell death, by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4).[3] This effect appears to be independent of its MALT1 inhibitory activity.[3] When observing unexpected or high levels of cytotoxicity, it may be beneficial to investigate markers of ferroptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in non-target primary cells | Concentration too high: The concentration of MI-2 may be above the therapeutic window for your specific cell type. | Perform a detailed dose-response experiment starting from a low concentration (e.g., 0.1 µM) to determine the optimal concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is kept to a minimum, ideally below 0.1%, and include a vehicle-only control in your experiments. | |
| Long exposure time: Continuous exposure to the inhibitor may lead to cumulative toxicity. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest effective exposure time. | |
| Variability in experimental results | Primary cell health: The initial health and viability of the primary cells can significantly impact their response to the inhibitor. | Use freshly isolated, healthy primary cells and ensure optimal culture conditions before and during the experiment. |
| Inconsistent cell density: Cell density can affect nutrient availability and cell-to-cell signaling, influencing drug sensitivity. | Standardize the seeding density of your primary cells for all experiments. | |
| Reduced inhibitor efficacy | Microenvironment protection: Co-cultured cells or specific media components may be providing pro-survival signals. | Be aware of the components in your culture system. If working with co-cultures, you may need to adjust the inhibitor concentration accordingly.[1] |
Data Presentation: Cytotoxicity of MI-2 (MALT1 Inhibitor)
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary CLL cells | MTS | 0.125 - 8 µM | 48h | Dose-dependent cytotoxicity, IC25 < 2 µM in most samples | [1] |
| Primary T-cells (from CLL patients) | Flow Cytometry (Annexin-V) | Not specified | 48h | Mild toxicity | [1] |
| ABC-DLBCL Cell Lines (HBL-1, TMD8, OCI-Ly3, OCI-Ly10) | ATP-based luminescence | Not specified | 48h | GI50 values of 0.2, 0.5, 0.4, and 0.4 µM, respectively | [4][5] |
| T-ALL Cell Lines (CCRF, MOLT-4) | CCK-8 | Micromolar concentrations | Not specified | Dose- and time-dependent growth inhibition | [6] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay in Primary Lymphocytes
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Cell Preparation: Isolate primary lymphocytes (e.g., PBMCs) from fresh samples using standard density gradient centrifugation.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines.
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Inhibitor Preparation: Prepare a 10 mM stock solution of MI-2 (MALT1 inhibitor) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Treatment: Add the diluted inhibitor to the respective wells. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTS or a flow cytometry-based method with viability dyes (e.g., Annexin V and PI).
Signaling Pathway and Experimental Workflow Visualization
Caption: MI-2 (MALT1 Inhibitor) blocks the CBM complex, inhibiting NF-κB activation.
Caption: Workflow for determining MI-2 (MALT1 inhibitor) cytotoxicity in primary cells.
Section 2: MI-2 (Menin-MLL Inhibitor) Technical Support
This section provides troubleshooting guides and frequently asked questions to help researchers minimize the cytotoxicity of the MI-2 Menin-MLL inhibitor in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the MI-2 Menin-MLL inhibitor?
A1: The MI-2 Menin-MLL inhibitor is a competitive and selective small molecule that disrupts the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein.[7] This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive the expression of genes like HOXA9 and MEIS1 that are essential for the proliferation and survival of certain types of leukemia cells.[7][8] By blocking this interaction, MI-2 leads to the downregulation of these target genes, resulting in cell cycle arrest, apoptosis, and differentiation of malignant cells.[8]
Q2: What are the known cytotoxic effects of the MI-2 Menin-MLL inhibitor in primary cells?
A2: MI-2 has been shown to effectively block the proliferation of murine bone marrow cells transduced with MLL-AF9 and MLL-ENL, with GI50 values of approximately 5 µM.[7] Importantly, a combination of a Menin inhibitor with a nuclear export inhibitor was found to be non-toxic to normal human CD34+ hematopoietic progenitor stem cells, suggesting a potential therapeutic window for targeting malignant cells while sparing healthy progenitors.[9]
Q3: What is a recommended starting concentration for MI-2 (Menin-MLL inhibitor) in primary cell experiments?
A3: For primary hematopoietic cells, starting with a concentration range of 1 µM to 25 µM for initial dose-response studies is a reasonable approach.[1] In studies with primary AML patient samples, Menin inhibitors have been used at concentrations up to 1 µM for 16 hours. As with any inhibitor, it is essential to perform a thorough dose-response analysis to determine the optimal concentration for your specific primary cell type and experimental goals.
Q4: Are there more potent versions of the MI-2 Menin-MLL inhibitor available?
A4: Yes, subsequent research has led to the development of more potent Menin-MLL inhibitors. For example, MI-2-2 is a second-generation inhibitor with a significantly lower IC50 value for inhibiting the Menin-MLL interaction.[10] Depending on the experimental needs, using a more potent, second-generation inhibitor might allow for lower effective concentrations, potentially reducing off-target cytotoxicity.
Q5: How can I confirm the on-target activity of the MI-2 Menin-MLL inhibitor in my primary cells?
A5: To confirm that the observed effects are due to the inhibition of the Menin-MLL interaction, you can measure the expression of known downstream target genes, such as HOXA9 and MEIS1, using quantitative real-time PCR (qRT-PCR).[7] A decrease in the expression of these genes following treatment with the inhibitor would indicate on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in non-malignant primary hematopoietic cells | Concentration too high: The inhibitor concentration may be outside the therapeutic window for non-transformed cells. | Perform a dose-response curve starting at a low nanomolar range and titrating up to the micromolar range to identify a concentration that is effective against target cells while sparing non-target cells. |
| Prolonged exposure: Continuous exposure may lead to off-target effects and cytotoxicity. | Optimize the treatment duration. A shorter incubation time may be sufficient to achieve the desired biological effect with less toxicity. | |
| Solvent toxicity: High concentrations of DMSO can be toxic to primary cells. | Ensure the final DMSO concentration in the culture medium is minimal (ideally ≤ 0.1%) and always include a vehicle control. | |
| Inconsistent results between experiments | Primary cell heterogeneity: Primary samples, especially from patients, can have significant biological variability. | Use a sufficient number of biological replicates to account for sample-to-sample variation. Whenever possible, use cells from healthy donors as a control. |
| Cell culture conditions: Variations in media, serum, or supplements can affect cell health and drug response. | Maintain consistent cell culture conditions, including media formulation, serum lot, and cell density. | |
| Lack of desired biological effect | Sub-optimal inhibitor concentration: The concentration used may be too low to effectively disrupt the Menin-MLL interaction. | Re-evaluate the dose-response curve. Consider using a more potent second-generation inhibitor if available. |
| Cell type insensitivity: The primary cells being used may not be dependent on the Menin-MLL interaction for survival. | Confirm the expression of Menin and MLL in your primary cells of interest. |
Data Presentation: Cytotoxicity of MI-2 (Menin-MLL Inhibitor)
| Cell Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| MLL-AF9 and MLL-ENL transduced murine Bone Marrow Cells (BMCs) | MTT | ~5 µM | Not specified | GI50 of ~5 µM | [7] |
| E2A-HLF transduced murine BMCs | MTT | >50 µM | Not specified | GI50 > 50 µM (low sensitivity) | [7] |
| Human MLL leukemia cell lines (MV4;11, KOPN-8, ML-2) | MTT | Not specified | 72h | GI50 values of 9.5 µM, 7.2 µM, and 8.7 µM, respectively | [8] |
| Normal human CD34+ hematopoietic progenitor stem cells | Colony formation | Not specified | Not specified | Not toxic in combination with a nuclear export inhibitor | [9] |
Experimental Protocols
Protocol 2: Assessing the Effect of MI-2 (Menin-MLL Inhibitor) on Primary Hematopoietic Progenitor Cells
-
Cell Isolation: Isolate CD34+ hematopoietic progenitor cells from bone marrow or cord blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the isolated cells in a suitable medium, such as StemSpan™ SFEM, supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3-L).
-
Inhibitor Preparation: Prepare a 10 mM stock solution of MI-2 (Menin-MLL inhibitor) in DMSO. Create serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.
-
Treatment: Add the inhibitor to the cell culture. Include a vehicle control with the equivalent concentration of DMSO.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Functional Assays:
-
Viability: Assess cell viability using a flow cytometry-based assay with viability dyes.
-
Differentiation: Analyze changes in cell surface markers associated with hematopoietic differentiation by flow cytometry.
-
Colony Formation: Perform a colony-forming unit (CFU) assay by plating the treated cells in methylcellulose-based medium to assess the impact on progenitor function.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: MI-2 (Menin-MLL Inhibitor) disrupts the Menin-MLL complex, downregulating target genes.
Caption: Workflow for evaluating the effects of MI-2 (Menin-MLL inhibitor) on primary hematopoietic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 6. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: The Clinical Menin Inhibitor Ziftomenib and the Nuclear Export Inhibitor Selinexor Synergistically Inhibit the Growth of MLL-r AML [ash.confex.com]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
improving MI 2 MALT1 inhibitor delivery in vivo
Welcome to the technical support center for the MI-2 MALT1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo use of MI-2. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is MI-2 and what is its mechanism of action? A1: MI-2 is a small molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] It acts as an irreversible inhibitor by binding directly to the MALT1 protein and suppressing its paracaspase proteolytic function.[1][2][3] This inhibition blocks the MALT1-mediated cleavage of its substrates, which in turn suppresses the downstream activation of the NF-κB signaling pathway.[1]
Q2: What are the primary research applications for MI-2? A2: MI-2 is primarily used in cancer research, specifically for studying lymphomas that are dependent on MALT1 activity for survival and proliferation.[4] It has shown significant efficacy in preclinical models of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2] It serves as a tool to investigate the role of MALT1's proteolytic activity in both normal lymphocyte activation and lymphomagenesis.[5]
Q3: What is the in vitro potency of MI-2? A3: The reported IC50 value for MI-2 against MALT1 is 5.84 μM in biochemical assays.[3][6][7] However, it demonstrates potent growth inhibition in MALT1-dependent cell lines, with GI50 (50% growth inhibition) values in the nanomolar range.[6][8]
In Vivo Delivery and Formulation
Q4: Is MI-2 effective in vivo? A4: Yes, MI-2 has been shown to be effective and well-tolerated in vivo.[2] It has been used to suppress the growth of human ABC-DLBCL tumor xenografts in mice.[6][8]
Q5: MI-2 is hydrophobic. How can I formulate it for in vivo administration? A5: Due to its low water solubility, MI-2 requires a co-solvent formulation for in vivo use. A commonly used and effective vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[7][8] Another reported option is a formulation with DMSO and corn oil.[7] It is critical to ensure the inhibitor is fully dissolved and the solution is clear before administration. For detailed steps, refer to the Experimental Protocols section.
Q6: What is a recommended starting dose and administration route for in vivo studies? A6: A daily intraperitoneal (i.p.) injection of 25 mg/kg has been shown to effectively inhibit the growth of ABC-DLBCL xenografts in mice.[6][8]
Q7: Is MI-2 toxic to animals? A7: MI-2 is reported to be non-toxic to mice at doses up to 350 mg/kg, indicating a favorable safety profile for preclinical studies.[1][6] However, it is always recommended to monitor animals for any signs of toxicity and consider a preliminary tolerability study, especially if using a novel formulation.
Troubleshooting Guide for In Vivo Experiments
Unexpected results can occur during in vivo studies. This guide addresses common issues encountered when working with MI-2.
| Problem | Potential Cause | Recommended Solution |
| Precipitation during formulation or upon injection | - Poor solubility of MI-2.- Incorrect solvent ratio or preparation method.- Use of old or moisture-absorbed DMSO.[6] | - Strictly follow the validated formulation protocols (see below).- Use sonication to aid dissolution.[8]- Always use fresh, anhydrous DMSO.- Prepare the formulation fresh daily before administration. |
| Lack of efficacy in tumor model | - The tumor model is not dependent on MALT1 signaling (e.g., GCB-DLBCL).[6][8]- Insufficient drug exposure at the tumor site.- Sub-optimal dosing or administration schedule. | - Confirm that your cell line is MALT1-dependent (e.g., ABC-DLBCL lines like TMD8, HBL-1, OCI-Ly10).[1][6]- Verify the dose and administration route (start with 25 mg/kg/day, i.p.).[6][8]- Assess MALT1 target engagement in vivo by measuring the cleavage of a MALT1 substrate (e.g., RELB, CYLD, BCL10) in tumor tissue via Western blot.[1][9] |
| Inconsistent results between animals | - Inaccurate dosing due to poor formulation stability or inaccurate animal weight measurement.- Variation in injection technique (i.p. vs. subcutaneous).- High variability in tumor growth rates. | - Ensure the formulation is homogeneous and stable for the duration of the injections.- Ensure consistent and accurate i.p. injection technique.- Randomize animals into treatment groups when tumors reach a consistent size. |
| Observed animal toxicity (e.g., weight loss, lethargy) | - Vehicle-related toxicity.- Off-target effects at the tested dose (unlikely based on published data).[1][6] | - Run a vehicle-only control group to assess the tolerability of the formulation.- If vehicle toxicity is suspected, explore alternative formulations (e.g., corn oil-based vs. PEG300/Tween-80 based).- Perform a dose-ranging study to find the maximum tolerated dose (MTD) in your specific animal model. |
Data Presentation
Table 1: Physicochemical Properties of MI-2
| Property | Value | Reference(s) |
| Molecular Weight | 455.72 g/mol | [7] |
| Molecular Formula | C₁₉H₁₇Cl₃N₄O₃ | [7] |
| MALT1 IC₅₀ | 5.84 µM | [3][6] |
| Mechanism | Irreversible Covalent Inhibitor | [8] |
Table 2: Solubility of MI-2
| Solvent | Concentration | Reference(s) |
| DMSO | 55 mg/mL to 100 mM | [8] |
| Ethanol | 20 mM to 50 mM |
Table 3: In Vitro Growth Inhibition (GI₅₀) in DLBCL Cell Lines
| Cell Line (Subtype) | GI₅₀ Value (µM) | Reference(s) |
| HBL-1 (ABC) | 0.2 | [6][8] |
| TMD8 (ABC) | 0.5 | [6][8] |
| OCI-Ly3 (ABC) | 0.4 | [6][8] |
| OCI-Ly10 (ABC) | 0.4 | [6][8] |
| U2932, HLY-1 (ABC, MALT1-independent) | Resistant | [6] |
| GCB-DLBCL lines | Resistant | [6] |
Table 4: Recommended In Vivo Formulation and Dosing
| Parameter | Recommendation | Reference(s) |
| Formulation Vehicle | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [7][8] |
| Achievable Concentration | ≥ 2.0 mg/mL | [7][8] |
| Administration Route | Intraperitoneal (i.p.) | [6][8] |
| Dose | 25 mg/kg, daily | [6][8] |
| Reported Tolerability | Non-toxic up to 350 mg/kg | [1][6] |
Experimental Protocols
Protocol 1: Preparation of MI-2 Formulation for In Vivo Administration
This protocol is adapted from published methods for preparing a 2.5 mg/mL solution of MI-2.[7] Adjust volumes as needed for your required final concentration and total volume.
Materials:
-
MI-2 powder
-
Anhydrous DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or ddH₂O[6]
-
Sterile microcentrifuge tubes or vials
Procedure (Example for 1 mL of 2.5 mg/mL solution):
-
Weigh 2.5 mg of MI-2 powder into a sterile vial.
-
Prepare a stock solution of MI-2 in DMSO if desired, or proceed with direct formulation. For this example, we will add the vehicle components sequentially.
-
Add 100 µL of DMSO to the MI-2 powder. Vortex or sonicate until the powder is completely dissolved and the solution is clear.
-
Add 400 µL of PEG300 . Mix thoroughly until the solution is homogeneous and clear.
-
Add 50 µL of Tween-80 . Mix thoroughly until the solution is homogeneous and clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly. The final solution should be clear.
-
Crucial: Prepare this formulation fresh each day before injection. Do not store the final formulation for extended periods, as the compound may precipitate.
Protocol 2: General In Vivo Efficacy Study in an ABC-DLBCL Xenograft Model
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID, NSG) suitable for xenograft studies.
-
Subcutaneously inject a MALT1-dependent cell line (e.g., 5-10 x 10⁶ TMD8 or HBL-1 cells) in a mixture of media and Matrigel into the flank of each mouse.
Study Execution:
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group).
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Group 1: Vehicle control (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Group 2: MI-2 (25 mg/kg)
-
-
Record the body weight of each animal at least twice a week.
-
Administer the vehicle or MI-2 formulation via intraperitoneal (i.p.) injection daily.
-
Measure tumor volumes 2-3 times per week.
-
Continue treatment until tumors in the control group reach the predetermined endpoint (e.g., ~1500 mm³), or as per institutional animal care guidelines.
-
At the end of the study, euthanize the animals and excise the tumors.
Endpoint Analysis:
-
Primary Endpoint: Compare the tumor growth inhibition (TGI) between the MI-2 treated group and the vehicle control group.
-
Secondary Endpoint (Target Engagement): Flash-freeze a portion of the tumor tissue for Western blot analysis to assess the cleavage of MALT1 substrates (e.g., BCL10, RelB) to confirm target inhibition.
Visualizations
Signaling Pathways and Workflows
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with MI-2 Inhibitor
Welcome to the technical support center for the MI-2 inhibitor, a potent small-molecule antagonist of the Menin-MLL protein-protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating MLL-rearranged leukemia cells with the MI-2 inhibitor?
The MI-2 inhibitor is designed to disrupt the critical interaction between Menin and the MLL fusion protein, which is essential for the oncogenic activity of MLL fusion proteins in leukemia.[1] The expected outcomes of successful treatment in sensitive cell lines include:
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Inhibition of Cell Proliferation: A significant decrease in the rate of cell growth and proliferation.[2][3]
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Induction of Apoptosis: An increase in programmed cell death.[2][3]
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Cellular Differentiation: Morphological and marker changes consistent with myeloid differentiation.[4][5]
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Downregulation of Target Genes: Reduced expression of MLL fusion protein target genes, most notably HOXA9 and MEIS1.[2][6]
Q2: My cells are not responding to the MI-2 inhibitor. What are the possible reasons?
Lack of response to the MI-2 inhibitor can stem from several factors:
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Cell Line Specificity: The MI-2 inhibitor is most effective in cells with MLL rearrangements that are dependent on the Menin-MLL interaction for survival.[1] Cell lines lacking this dependency, such as those driven by other oncogenes like E2A-HLF or BCR-ABL, are not expected to respond.[1][2]
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Compound Integrity and Handling: Ensure the inhibitor has been stored correctly and that the final concentration in your experiment is accurate. MI-2 is typically dissolved in DMSO for stock solutions.[7][8]
-
Experimental Conditions: Suboptimal cell culture conditions, incorrect seeding density, or variations in incubation time can all affect the outcome.
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Acquired Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms. Recent studies on Menin inhibitors have shown that resistance can emerge through clonal evolution and the acquisition of co-mutations that render the cells independent of the KMT2A-fusion transcription program.[9]
Q3: I am observing an increase in cell proliferation after treatment with the MI-2 inhibitor. Is this possible?
While paradoxical increases in proliferation are not a commonly reported effect of MI-2, unexpected biological responses can occur. Potential, though speculative, explanations include:
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Off-Target Effects: Although MI-2 and its analogs have been shown to be highly specific, off-target effects are a theoretical possibility with any small molecule inhibitor.[10] These could potentially activate alternative pro-proliferative pathways.
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Cellular Heterogeneity and Clonal Selection: The initial cell population may be heterogeneous. The inhibitor could be eliminating the sensitive majority, allowing a pre-existing resistant subclone with different growth characteristics to expand.
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Compensatory Signaling Pathways: Cells may adapt to the inhibition of the Menin-MLL pathway by upregulating other signaling pathways that promote proliferation.
If you observe a consistent and reproducible increase in proliferation, further investigation into the genetic and signaling landscape of your specific cell model is warranted.
Q4: The expression of HOXA9 and MEIS1 is not decreasing as expected. Why might this be?
The downregulation of HOXA9 and MEIS1 is a key indicator of on-target MI-2 activity.[2] If you are not observing this effect, consider the following:
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Insufficient Inhibitor Concentration or Treatment Duration: Ensure you are using a concentration and incubation time that have been shown to be effective in similar cell lines.
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Upstream or Downstream Mutations: The regulation of HOXA9 and MEIS1 is complex. Mutations in other components of the regulatory pathway could make their expression independent of the Menin-MLL interaction.
-
Alternative Regulatory Mechanisms: In some contexts, other transcription factors or epigenetic regulators may be driving the expression of these genes, bypassing the need for the Menin-MLL complex.
Troubleshooting Guides
Issue 1: Lack of Efficacy (No Inhibition of Cell Proliferation)
| Potential Cause | Troubleshooting Step |
| Incorrect Cell Line | Confirm that your cell line has an MLL rearrangement and is known to be sensitive to Menin-MLL inhibition. Test a positive control cell line, such as MV4;11 or MOLM-13.[2][11] |
| Compound Inactivity | Verify the purity and integrity of your MI-2 inhibitor. Prepare fresh stock solutions and working dilutions. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. GI50 values typically range from low to mid micromolar for sensitive lines.[2] |
| Insufficient Treatment Duration | Extend the incubation time. Effects on gene expression can be seen within days, while effects on cell proliferation may take longer.[4][6] |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding across all wells and plates. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations. |
| Inhibitor Precipitation | Visually inspect your media after adding the inhibitor to ensure it has not precipitated. If so, reconsider your final DMSO concentration and inhibitor dilution method. |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote uniform exposure to the inhibitor. |
Data Presentation
Table 1: In Vitro Activity of MI-2 and Related Inhibitors in MLL-Rearranged Cell Lines
| Compound | Cell Line | MLL Translocation | GI50 (µM) | Reference |
| MI-2 | MLL-AF9 transduced BMCs | MLL-AF9 | ~5 | [2] |
| MI-2 | MLL-ENL transduced BMCs | MLL-ENL | ~5 | [2] |
| MI-2 | MV4;11 | MLL-AF4 | 9.5 | [2] |
| MI-2 | KOPN-8 | MLL-ENL | 7.2 | [2] |
| MI-2 | ML-2 | MLL-AF6 | 8.7 | [2] |
| MI-2 | MonoMac6 | MLL-AF9 | 18 | [2] |
| MI-2-2 | MLL-AF9 transduced BMCs | MLL-AF9 | Low µM | [5] |
| MI-2-2 | MV4;11 | MLL-AF4 | 3 | [5] |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the MI-2 inhibitor from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.25%. Add the diluted inhibitor to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 value.
Quantitative RT-PCR for Target Gene Expression
-
Treatment: Treat cells with the MI-2 inhibitor at the desired concentration for 24-72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.
Visualizations
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Resistance to MI-2 MALT1 Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the MALT1 inhibitor, MI-2, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is MI-2 and how does it work?
MI-2 is a small molecule inhibitor that specifically targets the paracaspase activity of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] It binds directly and irreversibly to the active site of MALT1, suppressing its proteolytic function.[1][2] This inhibition disrupts downstream signaling pathways, primarily the NF-κB pathway, leading to decreased cell proliferation and survival in MALT1-dependent cancer cell lines.[2][3]
Q2: Which cell lines are expected to be sensitive to MI-2?
Cell lines that are dependent on the B-cell receptor (BCR) signaling pathway and exhibit constitutive NF-κB activation are generally sensitive to MI-2. This includes several Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell lines.[2]
Q3: What are the typical GI50 values for MI-2 in sensitive cell lines?
The half-maximal growth inhibition (GI50) for MI-2 in sensitive ABC-DLBCL cell lines is typically in the sub-micromolar range.
| Cell Line | Subtype | Reported GI50 for MI-2 (µM) |
| HBL-1 | ABC-DLBCL | 0.2[1][2][4][5] |
| TMD8 | ABC-DLBCL | 0.5[1][2][4][5] |
| OCI-Ly3 | ABC-DLBCL | 0.4[1][2][4][5] |
| OCI-Ly10 | ABC-DLBCL | 0.4[1][2][4][5] |
| MEC1 | CLL | 0.2[3] |
Q4: Are there any known MALT1-independent cell lines that are resistant to MI-2?
Yes, certain ABC-DLBCL cell lines, such as U2932 and HLY-1, and Germinal Center B-cell like (GCB) DLBCL cell lines are reported to be resistant to MI-2 as they are MALT1-independent.[2][4][5]
Troubleshooting Guide for MI-2 Resistance
This guide addresses potential issues when observing unexpected resistance to MI-2 in your cell line experiments.
Issue 1: My usually sensitive cell line is showing reduced response or resistance to MI-2.
-
Possible Cause 1: Acquired Resistance. Prolonged exposure to a drug can lead to the selection of resistant clones.
-
Troubleshooting Steps:
-
Sequence key downstream effectors: Analyze the genomic DNA of your resistant cell population for mutations in genes downstream of MALT1 in the NF-κB pathway. Overexpression of a constitutively active form of IKKβ, for example, can confer resistance to MALT1 inhibition.
-
Assess MALT1 expression and activity: Confirm that MALT1 is still expressed in your resistant cells and that MI-2 is still capable of inhibiting its proteolytic activity. A loss of MALT1 expression is a potential, though less likely, resistance mechanism.
-
Investigate bypass pathways: Resistance to MALT1 inhibition can be driven by the activation of parallel pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[6] Perform western blot analysis for key phosphorylated proteins in this pathway (e.g., p-AKT, p-mTOR, p-S6).
-
Consider combination therapy: If bypass pathways are activated, consider combining MI-2 with inhibitors of those pathways (e.g., PI3K inhibitors).[7]
-
-
-
Possible Cause 2: Experimental Issues.
-
Troubleshooting Steps:
-
Verify MI-2 concentration and stability: Ensure the correct concentration of MI-2 is being used and that the compound has not degraded. Prepare fresh stock solutions.
-
Check cell line integrity: Perform cell line authentication to ensure you are working with the correct cell line and that it has not been contaminated.
-
Optimize treatment conditions: Review your experimental protocol, including treatment duration and cell density, to ensure they are optimal for observing the effects of MI-2.
-
-
Issue 2: I am trying to generate an MI-2 resistant cell line, but I am not seeing a significant shift in the IC50.
-
Possible Cause: Insufficient Drug Pressure or Time.
-
Troubleshooting Steps:
-
Gradual dose escalation: Start with a low concentration of MI-2 (e.g., IC20) and gradually increase the concentration in a stepwise manner as the cells adapt.[8]
-
Pulsed treatment: Alternatively, treat the cells with a higher concentration (e.g., IC50) for a short period (e.g., 24-48 hours), then allow them to recover in drug-free media before the next treatment cycle.
-
Extended culture period: Be aware that generating a resistant cell line can take several weeks to months.[8]
-
Monitor for resistance: Regularly assess the IC50 of the cell population to monitor the development of resistance. A 3-5 fold increase in IC50 is generally considered an indication of a drug-resistant cell line.[8]
-
-
Experimental Protocols
Protocol 1: Generation of an MI-2 Resistant Cell Line
This protocol outlines a general procedure for developing a cell line with acquired resistance to MI-2.
-
Initial IC50 Determination:
-
Seed the parental (sensitive) cell line in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of MI-2 for 48-72 hours.
-
Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Induction of Resistance (Gradual Dose Escalation):
-
Culture the parental cells in media containing MI-2 at a starting concentration of approximately the IC10-IC20.
-
Once the cells have reached 80% confluency, passage them into a new flask with fresh media containing the same concentration of MI-2.
-
After a few passages, gradually increase the MI-2 concentration (e.g., 1.5-2.0 fold).[8]
-
If significant cell death is observed, reduce the fold-increase in concentration.
-
Continue this process of gradual dose escalation over several weeks to months.
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the cultured cells and compare it to the parental cell line.
-
A significant and stable increase in the IC50 indicates the successful generation of a resistant cell line.
-
Cryopreserve resistant cells at different stages of resistance development.
-
Protocol 2: Western Blot Analysis of MALT1 Substrate Cleavage
This protocol can be used to verify the inhibitory activity of MI-2 on MALT1.
-
Cell Treatment:
-
Seed your sensitive or potentially resistant cell line and treat with varying concentrations of MI-2 for a specified time (e.g., 6-24 hours).
-
Include an untreated control.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against a known MALT1 substrate (e.g., CYLD, BCL10, or RelB) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
-
Analysis:
-
In sensitive cells treated with MI-2, you should observe a decrease in the cleaved form of the MALT1 substrate and an accumulation of the full-length protein compared to the untreated control.
-
Visualizations
Caption: MALT1 signaling pathway downstream of the B-cell receptor.
Caption: A logical workflow for troubleshooting MI-2 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 6. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 7. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MALT1 Inhibition: A Comparative Guide to the Activity of MI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MALT1 inhibitor MI-2 with other known inhibitors, supported by experimental data and detailed protocols. Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it a promising therapeutic target for certain cancers, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) and other immune-related disorders.[1] MI-2 is a small molecule that acts as a potent, irreversible inhibitor of MALT1's protease activity.[2][3] This document serves as a resource for validating the inhibitory effects of MI-2 and comparing its performance against alternative compounds.
Comparative Inhibitory Activity of MALT1 Inhibitors
The efficacy of MALT1 inhibitors is typically evaluated by their biochemical potency (IC50) against the purified enzyme and their growth-inhibitory effects (GI50) on MALT1-dependent cancer cell lines. MI-2 demonstrates potent activity in both regards and is often compared with other classes of MALT1 inhibitors, including peptide-based inhibitors and allosteric modulators.
| Inhibitor | Type | Mechanism of Action | Biochemical IC50 | Cellular GI50 (Cell Line) | Reference |
| MI-2 | Small Molecule | Irreversible, Covalent | 5.84 µM | 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3) | [2] |
| Safimaltib (JNJ-67856633) | Small Molecule | Allosteric, Non-covalent | Potent (specific value not publicly available) | Effective in ABC-DLBCL models | [4][5][6] |
| MLT-748 | Small Molecule | Allosteric, Non-covalent | 5 nM | EC50 of 69 nM for MALT1 stabilization | [7][8][9] |
| Z-VRPR-FMK | Peptide | Irreversible, Covalent | ~11 nM | 50-75 µM required for cellular effects | [10][11][12][13] |
MALT1 Signaling Pathway and Point of Inhibition
MALT1's function is integral to the CBM signalosome, which is crucial for activating the canonical NF-κB pathway downstream of antigen receptors. MI-2 acts by directly and irreversibly binding to the active site of MALT1, thereby blocking its proteolytic function. This prevents the cleavage and inactivation of NF-κB negative regulators like A20 and CYLD, ultimately suppressing the sustained NF-κB signaling that drives lymphoma cell survival.[14]
Experimental Protocols
Validating the inhibitory activity of MI-2 requires a multi-faceted approach, combining biochemical and cell-based assays.
MALT1 Enzymatic Activity Assay (Fluorogenic)
This assay directly measures the ability of an inhibitor to block the proteolytic activity of recombinant MALT1 enzyme.
Principle: Recombinant MALT1 cleaves a specific fluorogenic peptide substrate (e.g., Ac-LRSR-AMC). Cleavage releases the fluorescent group (AMC), and the resulting increase in fluorescence is proportional to enzyme activity.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
MALT1 Assay Buffer
-
Test inhibitor (MI-2) and positive control (e.g., Z-VRPR-FMK)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare serial dilutions of MI-2 in MALT1 Assay Buffer.
-
In a 96-well plate, add the MALT1 enzyme to each well (except for a no-enzyme control).
-
Add the diluted MI-2 or control compounds to the wells and incubate for 30-60 minutes at 37°C to allow for binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately measure fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a plate reader.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each MI-2 concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Viability / Proliferation Assay
This assay determines the effect of MALT1 inhibition on the growth and survival of MALT1-dependent cancer cells.
Principle: The metabolic activity of viable cells is quantified as an indicator of cell number. ATP-based assays (e.g., CellTiter-Glo®) measure luminescence produced by a luciferase reaction dependent on cellular ATP.
Materials:
-
MALT1-dependent cell lines (e.g., HBL-1, TMD8, OCI-Ly3)
-
Complete cell culture medium
-
MI-2 and vehicle control (DMSO)
-
White, opaque-walled 96-well plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of MI-2 concentrations (and a vehicle control) for a specified period (e.g., 48-72 hours).[2][15]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP-based reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 value, which is the concentration of MI-2 that causes 50% inhibition of cell growth compared to the vehicle-treated control.
Western Blot for MALT1 Substrate Cleavage
This assay provides direct evidence of on-target MALT1 inhibition within a cellular context by assessing the cleavage status of a known MALT1 substrate, such as CYLD.[16]
Principle: In MALT1-active cells, CYLD is cleaved. Inhibition of MALT1 prevents this cleavage. Western blotting with an antibody that recognizes the full-length and cleaved forms of CYLD can visualize this effect.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1)
-
MI-2 and vehicle control (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-CYLD, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Culture HBL-1 cells and treat with increasing concentrations of MI-2 for 24 hours.[2]
-
Harvest cells, wash with PBS, and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Analyze the bands: a dose-dependent decrease in the cleaved CYLD fragment and a corresponding increase in the full-length protein confirms MALT1 inhibition.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safimaltib (JNJ-67856633) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Safimaltib - Janssen Research & Development - AdisInsight [adisinsight.springer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.cn [glpbio.cn]
- 10. Z-VRPR-FMK - Ace Therapeutics [acetherapeutics.com]
- 11. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. What’s brewing for MALT1 in lymphoma? | Blood | American Society of Hematology [ashpublications.org]
- 15. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Specificity of MI-2, a Covalent MALT1 Inhibitor
This guide provides a detailed comparison of the MI-2 MALT1 inhibitor with other notable MALT1 inhibitors, focusing on their specificity and performance as supported by experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling molecule that functions as both a scaffold protein and a paracaspase.[1] It is a crucial component of the CARD11-BCL10-MALT1 (CBM) complex, which is vital for NF-κB signaling downstream of the B-cell receptor (BCR).[1] Aberrant MALT1 activity is a characteristic of certain B-cell lymphomas, especially the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a significant therapeutic target.[1] MALT1 inhibitors function by blocking the proteolytic activity of the MALT1 protein, which in turn suppresses the downstream NF-κB signaling that promotes tumor cell survival and proliferation.[1]
MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1.[2][3] It functions by forming a covalent bond with the active site cysteine residue (C464) of the MALT1 paracaspase domain.[4][5] This covalent and irreversible binding mechanism contributes to its potency.[2][4]
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway, a common target for therapeutic intervention in certain cancers.
Caption: Simplified MALT1 signaling pathway in ABC-DLBCL.
Comparative Specificity and Potency of MALT1 Inhibitors
The following table summarizes the specificity and potency of MI-2 in comparison to other MALT1 inhibitors based on available experimental data.
| Inhibitor | Type | Mechanism of Action | IC50 / GI50 | Selectivity Notes | Reference(s) |
| MI-2 | Small Molecule | Irreversible, covalent binding to C464 | GI50: 0.2-0.5 µM in MALT1-dependent ABC-DLBCL cell lines (HBL-1, TMD8, OCI-Ly3, OCI-Ly10). IC50: 1.17 µM (mean) in primary CLL cells. | Selective for MALT1-dependent cell lines over MALT1-independent lines.[4] Displayed little activity against caspases-3, -8, and -9.[4] Non-toxic to mice in studies.[3][4] | [4][5][6] |
| Z-VRPR-FMK | Peptide | Irreversible, covalent | Not specified in detail, used at 50 µM in many cellular assays. | Highly selective peptide inhibitor often used as a positive control.[4][7] | [4][7] |
| Compound 3 | Peptidomimetic | Irreversible | 10-fold more potent in vitro and 100-fold more potent in vivo than Z-VRPR-FMK. | Retained excellent differential growth inhibition between ABC and GCB DLBCL cell lines. | [8] |
| ABBV-525 (ABBV-MALT1) | Small Molecule | Not specified | EC50: ~300 nM in OCI-LY3 (ABC-DLBCL); >30 µM in SUDHL-10 (GCB-DLBCL). | Highly selective against a panel of proteases, kinases, and other receptors. Minimal antiproliferative activity in a broad panel of 500 cell lines.[9] | [9][10] |
| Mepazine | Small Molecule | Not specified | Used at 10 µM in cellular assays. | Used as a small molecule inhibitor control in assays. | [7] |
| SGR-1505 | Small Molecule | Not specified | Preclinical data demonstrates potent and selective activity. | Currently in early-phase clinical trials. | [1] |
| ONO-7018 | Small Molecule | Not specified | Currently in early-phase clinical trials. | Information on specific potency and selectivity is limited in the provided context. | [1] |
| JNJ-67856633 | Small Molecule | Reversible, allosteric | Potent, selective, and reversible. | In clinical trials for NHL and CLL. | [11] |
| MPT-0118 | Small Molecule | Not specified | In clinical trials. | Information on specific potency and selectivity is limited in the provided context. | [11] |
Experimental Protocols for Specificity Testing
The specificity of MALT1 inhibitors is typically assessed through a series of in vitro and cellular assays.
The diagram below outlines a general workflow for testing the specificity of a MALT1 inhibitor.
Caption: A typical experimental workflow for MALT1 inhibitor specificity testing.
1. MALT1 Proteolytic Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MALT1 protease activity.[1]
-
Methodology:
-
Recombinant full-length wild-type MALT1 is used as the enzyme source.
-
A fluorogenic substrate, such as Ac-LRSR-AMC, is employed.[1]
-
The test compound is serially diluted and pre-incubated with the MALT1 enzyme.
-
The reaction is initiated by adding the substrate.
-
Fluorescence is measured over time to calculate the reaction rate.
-
A known MALT1 inhibitor (e.g., Z-VRPR-FMK) serves as a positive control.[1][7]
-
The percent inhibition is calculated relative to controls, and the IC50 value is determined from the dose-response curve.[1]
-
2. Cellular MALT1 Activity and Specificity Assays
-
Objective: To confirm the inhibitor's activity and selectivity in a cellular context.
-
Methodology:
-
Western Blotting for Substrate Cleavage:
-
MALT1-dependent cell lines (e.g., HBL-1, TMD8) are treated with increasing concentrations of the inhibitor.[4]
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies against MALT1 substrates like CYLD, A20, BCL10, or RelB to observe changes in their cleavage.[4][5] A reduction in the cleaved form and an increase in the uncleaved form indicates MALT1 inhibition.[4]
-
-
Cell Proliferation Assays:
-
MALT1-dependent and MALT1-independent cell lines are treated with the inhibitor.[4]
-
Cell proliferation is measured at various time points (e.g., 48, 72, 96 hours) using methods like ATP-based luminescence assays or CFSE dilution assays.[4]
-
Selective growth inhibition (GI50) in MALT1-dependent lines indicates specificity.[4]
-
-
NF-κB Reporter Assay:
-
3. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and specificity of the inhibitor in a living organism.
-
Methodology:
-
ABC-DLBCL cell lines are xenotransplanted into immunodeficient mice.[4]
-
Once tumors are established, mice are treated with the inhibitor or a vehicle control.
-
Tumor growth is monitored over time to assess the inhibitor's efficacy.
-
Toxicity is evaluated by monitoring the general health, body weight, and histological analysis of major organs of the mice.[2]
-
Conclusion
The available data demonstrates that MI-2 is a potent and specific inhibitor of MALT1. Its irreversible covalent binding mechanism contributes to its effectiveness in suppressing MALT1 activity, leading to the inhibition of NF-κB signaling and selective growth inhibition of MALT1-dependent cancer cells.[3][4] When compared to other inhibitors, MI-2 shows a favorable preclinical profile. The development of newer generation inhibitors, some of which are now in clinical trials, highlights the therapeutic potential of targeting MALT1. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of MALT1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. jitc.bmj.com [jitc.bmj.com]
A Comparative Guide to MALT1 Inhibitors: MI-2 versus z-VRPR-fmk
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1): the small molecule inhibitor MI-2 and the peptide-based inhibitor z-VRPR-fmk. MALT1 is a key component of the CBM signalosome (CARMA1-BCL10-MALT1 complex), which plays a crucial role in NF-κB signaling pathways that are often dysregulated in various B-cell lymphomas and autoimmune diseases. Both MI-2 and z-VRPR-fmk are irreversible inhibitors of the MALT1 paracaspase activity, a critical function for its pro-oncogenic signaling.
Executive Summary
Both MI-2 and z-VRPR-fmk effectively inhibit MALT1 protease activity and suppress the growth of MALT1-dependent cancer cell lines. MI-2, a small molecule, has been profiled with specific IC50 and GI50 values, demonstrating potent activity at nanomolar to low micromolar concentrations in cellular assays.[1][2] In contrast, z-VRPR-fmk, a tetrapeptide, is often used at higher micromolar concentrations in research settings to achieve MALT1 inhibition.[3][4] While direct head-to-head efficacy data in the form of IC50 or GI50 values from the same studies are limited, the available information suggests that MI-2 offers a more potent and potentially more drug-like alternative to the research tool compound z-VRPR-fmk.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of MI-2 and z-VRPR-fmk. It is important to note that the data for each inhibitor are derived from different studies, and direct comparison should be made with caution.
| Parameter | MI-2 | z-VRPR-fmk | Reference |
| Biochemical IC50 | 5.84 µM | Not consistently reported | [2] |
| Cellular GI50 (HBL-1) | 0.2 µM | Effective at 50 µM | [1][2][3] |
| Cellular GI50 (TMD8) | 0.5 µM | Effective at 50 µM | [1][2][3] |
| Cellular GI50 (OCI-Ly3) | 0.4 µM | Effective at 50 µM | [1][2][3] |
| Cellular GI50 (OCI-Ly10) | 0.4 µM | Effective at 50 µM | [1][2][3] |
MALT1 Signaling Pathway and Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway involving the CBM complex and the role of MALT1. Both MI-2 and z-VRPR-fmk act by irreversibly binding to the active site of MALT1, thereby inhibiting its proteolytic activity. This prevents the cleavage of MALT1 substrates, such as RelB and A20, which is crucial for the sustained activation of the NF-κB pathway.
Caption: MALT1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MALT1 Proteolytic Activity Assay
This assay measures the direct enzymatic activity of MALT1.
-
Principle: The assay utilizes a fluorogenic substrate, Ac-LRSR-AMC, which upon cleavage by MALT1, releases a fluorescent AMC (7-amino-4-methylcoumarin) group. The increase in fluorescence is proportional to MALT1 activity.
-
Protocol:
-
Recombinant full-length wild-type MALT1 is used as the enzyme source.
-
The inhibitor (MI-2 or z-VRPR-fmk) at various concentrations is pre-incubated with the MALT1 enzyme in an assay buffer.
-
The reaction is initiated by adding the Ac-LRSR-AMC substrate (final concentration typically 20-25 µM).[5][6]
-
Fluorescence is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[5]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
-
Principle: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of viable cells.
-
Protocol:
-
MALT1-dependent (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10) and MALT1-independent lymphoma cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of MI-2 or z-VRPR-fmk.
-
After a defined incubation period (e.g., 48 or 72 hours), the ATP-based luminescent reagent is added to each well.
-
Luminescence is measured using a microplate reader.
-
The half-maximal growth inhibition (GI50) values are calculated by normalizing the luminescence signals of treated cells to those of vehicle-treated controls and fitting the dose-response curves.
-
NF-κB Reporter Assay
This assay quantifies the effect of MALT1 inhibition on NF-κB transcriptional activity.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
A suitable cell line (e.g., 293T or a lymphoma cell line) is co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with the MALT1 inhibitor (MI-2 or z-VRPR-fmk) for a specified period.
-
Cells are then stimulated to activate the NF-κB pathway (e.g., with PMA and ionomycin), or in the case of lymphoma cell lines with constitutive NF-κB activity, no stimulation is needed.
-
Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The NF-κB-driven luciferase activity is normalized to the control luciferase activity to account for differences in transfection efficiency and cell number.
-
c-REL Nuclear Localization Assay
This assay determines the effect of MALT1 inhibition on the translocation of the NF-κB subunit c-Rel to the nucleus.
-
Principle: The subcellular localization of c-Rel is visualized and quantified using immunofluorescence microscopy or flow cytometry. In unstimulated cells, c-Rel is predominantly in the cytoplasm, while upon activation, it translocates to the nucleus.
-
Protocol (Immunofluorescence):
-
Cells are cultured on coverslips and treated with the MALT1 inhibitor.
-
Cells are fixed, permeabilized, and then incubated with a primary antibody specific for c-Rel.
-
A fluorescently labeled secondary antibody is used for detection.
-
The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a fluorescence microscope, and the nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to assess c-Rel translocation.
-
Conclusion
Both MI-2 and z-VRPR-fmk are valuable tools for studying MALT1 function and its role in disease. MI-2, as a small molecule inhibitor with demonstrated cellular potency in the sub-micromolar range, represents a more advanced lead compound for potential therapeutic development. z-VRPR-fmk, while effective, is a larger peptide-based inhibitor typically used at higher concentrations in preclinical research and is generally considered to have less favorable pharmacological properties for in vivo applications. The choice between these inhibitors will depend on the specific experimental context, with MI-2 being a more suitable candidate for studies requiring a more potent and drug-like compound. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their efficacy.
References
Comparative Analysis of MI-2 and Ibrutinib in Chronic Lymphocytic Leukemia (CLL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two targeted therapeutic agents, MI-2 and ibrutinib, in the context of Chronic Lymphocytic Leukemia (CLL). While ibrutinib is an established therapeutic, MI-2 represents a novel approach targeting a different node in the B-cell receptor (BCR) signaling pathway. This analysis is based on preclinical data and focuses on their distinct mechanisms of action, available efficacy data, and the experimental methodologies used to evaluate them.
Introduction
Chronic Lymphocytic Leukemia is a malignancy characterized by the accumulation of mature B-cells in the peripheral blood, bone marrow, and lymphoid organs. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a prime target for therapeutic intervention.
Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of CLL.[1] It acts as an irreversible covalent inhibitor of BTK, a key enzyme in the BCR signaling cascade.[1][2]
MI-2 is a small molecule inhibitor of the paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1). MALT1 functions downstream of BTK and is a crucial component of the CARD11-BCL10-MALT1 (CBM) complex, which mediates NF-κB activation.[3] By targeting MALT1, MI-2 offers a therapeutic strategy that may be effective even in cases of ibrutinib resistance.[3]
Mechanism of Action: A Tale of Two Targets
The differing mechanisms of action of ibrutinib and MI-2 are central to their comparative analysis. Ibrutinib targets an upstream kinase in the BCR pathway, while MI-2 targets a downstream protease, both ultimately impacting the pro-survival NF-κB signaling.
Ibrutinib: Targeting Bruton's Tyrosine Kinase (BTK)
Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK activity disrupts multiple downstream signaling pathways that are essential for B-cell proliferation, survival, adhesion, and migration.[2][4] Key consequences of BTK inhibition by ibrutinib include:
-
Inhibition of B-cell proliferation and survival: By blocking BCR signaling, ibrutinib prevents the activation of downstream effectors like PLCγ2, AKT, and NF-κB, which are critical for CLL cell survival and growth.[4]
-
Disruption of cell adhesion and migration: Ibrutinib interferes with chemokine receptor signaling (e.g., CXCR4 and CXCR5), leading to the mobilization of CLL cells from the protective microenvironment of the lymph nodes and bone marrow into the peripheral blood.[1][2] This phenomenon is observed clinically as a transient lymphocytosis upon initiation of therapy.
MI-2: Targeting MALT1 Paracaspase
MI-2 acts further down the BCR signaling pathway by inhibiting the proteolytic activity of MALT1.[3] MALT1 is a key component of the CBM signalosome, which is essential for the activation of the NF-κB pathway.[3] The mechanism of MI-2 involves:
-
Suppression of NF-κB Signaling: By inhibiting MALT1's protease function, MI-2 prevents the cleavage of its substrates, which is a necessary step for the activation of the IKK complex and subsequent nuclear translocation of NF-κB subunits (like RelB and p50).[3]
-
Induction of Apoptosis: The inhibition of NF-κB signaling by MI-2 leads to the downregulation of anti-apoptotic proteins, such as Bcl-xL, thereby promoting programmed cell death in CLL cells.[3]
-
Efficacy in Ibrutinib-Resistant Settings: Since MALT1 acts downstream of BTK, MI-2 has shown preclinical efficacy in CLL cells harboring mutations that confer resistance to ibrutinib.[3]
Data Presentation: Preclinical Efficacy
Direct head-to-head clinical trials comparing MI-2 and ibrutinib are not available. The following table summarizes available preclinical data from separate studies to provide a basis for an indirect comparison of their potency. It is important to note that experimental conditions, cell types, and assay methodologies can vary between studies, affecting direct comparability.
| Parameter | MI-2 | Ibrutinib |
| Target | MALT1 Paracaspase | Bruton's Tyrosine Kinase (BTK) |
| Reported IC50/GI50 | IC25 < 2µM (in majority of primary CLL samples) | IC50: 0.37 µM – 9.69 µM (in primary CLL cells) |
| GI50: 0.2-0.5 µM (in various lymphoma cell lines) | IC50: 0.5 nM (for BTK enzyme) | |
| Reported Effect | Induces dose-dependent apoptosis in CLL cells.[3] | Induces apoptosis in CLL cells.[5] |
Experimental Protocols
To facilitate the direct comparison of novel compounds like MI-2 with established drugs such as ibrutinib, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro assay to assess the induction of apoptosis in CLL cells.
Protocol: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the measurement of apoptosis in primary CLL cells or CLL cell lines treated with therapeutic agents, using flow cytometry.
1. Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with MI-2 or ibrutinib.
2. Materials:
-
Primary CLL cells or CLL cell line (e.g., MEC-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MI-2 and Ibrutinib stock solutions (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3. Cell Culture and Treatment:
-
Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation or culture a CLL cell line.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with a range of concentrations of MI-2 or ibrutinib (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 or 48 hours.
4. Staining Procedure:
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
5. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by ibrutinib and MI-2, and a generalized experimental workflow for their comparison.
Caption: Ibrutinib inhibits BTK, blocking downstream signaling.
Caption: MI-2 inhibits MALT1, suppressing NF-κB activation.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometric assessment of three different methods for the measurement of in vitro apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. broadpharm.com [broadpharm.com]
- 5. kumc.edu [kumc.edu]
Validating MI-2's Effect on NF-κB Target Genes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the MALT1 inhibitor, MI-2, in modulating NF-κB target genes against other known NF-κB pathway inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of potential therapeutic agents targeting the NF-κB signaling cascade.
Introduction to MI-2 and NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in regulating the expression of genes involved in immunity, cell survival, and inflammation.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[3][4] The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins.[2][5] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of its target genes.[3][6][7]
MI-2 is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). MALT1 is a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is crucial for activating the IKK complex and subsequent NF-κB signaling downstream of certain cell surface receptors. By inhibiting the proteolytic activity of MALT1, MI-2 effectively suppresses the activation of the NF-κB pathway.[8] This guide will delve into the experimental validation of MI-2's effect on NF-κB target genes and compare its efficacy with other established inhibitors.
Performance Comparison of NF-κB Inhibitors
The following table summarizes the performance of MI-2 and other well-characterized NF-κB inhibitors, highlighting their respective targets and inhibitory concentrations. This allows for a direct comparison of their potency and mechanism of action.
| Inhibitor | Target | Cell Type | IC50 Value | Reference |
| MI-2 | MALT1 | HK-2 cells | 1-4 µM (effective concentration) | [8] |
| BAY 11-7082 | IKKα | HeLa cells | ~10 µM | [9] |
| QNZ (EVP4593) | NF-κB Activation | Jurkat T cells | 11 nM | [10] |
| Parthenolide | IKK / p65 | THP-1 Cells | 1.091 - 2.620 µM | [10] |
| Bortezomib | Proteasome | Various | ~100 nM | [10] |
| MG-132 | Proteasome | ME180 cells | 0.3 µM | [3] |
Experimental Validation of MI-2's Effect
The inhibitory effect of MI-2 on the NF-κB pathway has been demonstrated through various experimental approaches. In high glucose-treated human kidney 2 (HK-2) cells, treatment with MI-2 led to a dose-dependent inactivation of the NF-κB pathway. This was evidenced by an increase in the expression of the inhibitory protein IκBα and a decrease in the expression of phosphorylated p65, the active subunit of NF-κB.[8]
Downstream of NF-κB, MI-2 treatment also suppressed epithelial-to-mesenchymal transition (EMT) and fibrosis, processes known to be regulated by NF-κB. This was observed through the reduced expression of EMT and fibrosis markers such as vimentin, α-smooth muscle actin (α-SMA), fibronectin (FN), and collagen I, and an increased expression of the epithelial marker E-cadherin.[8]
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293, HeLa) in a multi-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid for normalization.[10][11]
-
Treatment: After transfection, treat the cells with varying concentrations of MI-2 or other inhibitors for a predetermined duration.[10]
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[10][11]
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control to determine the IC50 value.[11]
Western Blotting for NF-κB Pathway Proteins
This technique is used to assess the levels of key proteins in the NF-κB signaling cascade.
Methodology:
-
Cell Lysis: Treat cells with the test compound and/or stimulus. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-p65, total p65, IκBα). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.[11]
Quantitative PCR (qPCR) for NF-κB Target Gene Expression
qPCR is employed to measure the mRNA levels of NF-κB target genes.
Methodology:
-
RNA Extraction and cDNA Synthesis: Treat cells as described above. Extract total RNA and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up qPCR reactions using primers specific for NF-κB target genes (e.g., IL-6, TNF-α, ICAM-1) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway, the mechanism of action of MI-2, and a typical experimental workflow for validating NF-κB inhibitors.
Caption: NF-κB signaling pathway and the inhibitory action of MI-2.
Caption: Experimental workflow for validating MI-2's effect.
Caption: Comparison of inhibitor targets in the NF-κB pathway.
Conclusion
The available data indicates that MI-2 is an effective inhibitor of the NF-κB signaling pathway through its targeting of MALT1. Its ability to suppress NF-κB activation and downstream pro-inflammatory and pro-fibrotic gene expression has been demonstrated in cellular models. When compared to other NF-κB inhibitors, MI-2 offers a distinct mechanism of action by targeting a component of the upstream CBM complex. This specificity may provide therapeutic advantages in certain disease contexts. Further research, including comprehensive dose-response studies and in vivo efficacy models, will be crucial in fully elucidating the therapeutic potential of MI-2 as a modulator of NF-κB-driven pathologies. The experimental protocols and comparative data presented in this guide offer a framework for researchers to conduct their own investigations into the effects of MI-2 and other inhibitors on NF-κB target genes.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]
- 6. Roles of NF-κB Signaling in the Regulation of miRNAs Impacting on Inflammation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Dual Identity of MI-2: A Comparative Guide to Menin-MLL and MALT1 Inhibitors
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the cross-validation of the effects of two distinct inhibitors, both designated as MI-2, in a variety of cancer cell lines. This guide elucidates the divergent mechanisms and cellular impacts of the Menin-Mixed Lineage Leukemia (MLL) inhibitor MI-2 and the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) inhibitor MI-2, providing a clear framework for selecting the appropriate research tool and interpreting experimental outcomes.
Introduction
The designation "MI-2" has been assigned to two separate small molecules with distinct therapeutic targets and mechanisms of action. The first, a Menin-MLL inhibitor, disrupts a key protein-protein interaction in certain leukemias. The second, a MALT1 inhibitor, targets a crucial protease in lymphoma and other cancers. This guide provides a detailed comparison of their effects in different cell lines, supported by experimental data and protocols.
Part 1: Menin-MLL Inhibitor MI-2
The Menin-MLL inhibitor MI-2 is a competitive and selective small molecule that disrupts the interaction between menin and MLL fusion proteins.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes such as HOXA9 and MEIS1, leading to enhanced proliferation and a block in hematopoietic differentiation. By inhibiting this interaction, MI-2 leads to the downregulation of these target genes, inducing apoptosis and differentiation in MLL-rearranged leukemia cells.[1][3]
Signaling Pathway and Experimental Workflow
Data Presentation: Effects of Menin-MLL Inhibitor MI-2 on Cancer Cell Lines
| Cell Line | Cancer Type | MLL Translocation | GI50 (µM) | Key Findings |
| MV4;11 | Acute Myeloid Leukemia (AML) | MLL-AF4 | 9.5[1][3][4] | Dose-dependent growth inhibition and induction of apoptosis.[3] |
| KOPN-8 | B-cell Precursor Leukemia | MLL-ENL | 7.2[1][3][4] | Effective growth inhibition.[3] |
| ML-2 | Acute Myeloid Leukemia (AML) | MLL-AF6 | 8.7[1][3][4] | Pronounced effect on cell growth.[3] |
| MonoMac6 | Acute Monocytic Leukemia | MLL-AF9 | 18[1][3][4] | Dose-dependent growth inhibition.[3] |
| MLL-AF9 transduced murine BMC | Murine Leukemia Model | MLL-AF9 | ~5[1][3][4] | Blocks proliferation and downregulates Hoxa9 and Meis1.[3] |
| MLL-ENL transduced murine BMC | Murine Leukemia Model | MLL-ENL | ~5[1] | Effectively blocks proliferation.[1] |
| E2A-HLF transduced murine BMC | Murine Leukemia Model | None (Control) | >50[1] | Shows only a small effect on cell growth, indicating selectivity.[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Seed human MLL leukemia cells in 96-well plates.
-
Treat cells with various concentrations of MI-2 or DMSO control for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve formazan crystals.
-
Measure absorbance at 570 nm.
-
Calculate GI50 values from dose-response curves.[3]
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
-
Treat MLL-AF9 transduced murine bone marrow cells with MI-2 or DMSO for 6 days.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform real-time PCR using primers for Hoxa9, Meis1, and a housekeeping gene (e.g., β-actin).
-
Analyze relative gene expression using the ΔΔCt method.[3][5]
Apoptosis Assay (Annexin V/PI Staining)
-
Treat MV4;11 cells with MI-2 or a negative control compound.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze by flow cytometry to quantify apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.[3]
Part 2: MALT1 Inhibitor MI-2
The MALT1 inhibitor MI-2 is an irreversible inhibitor of the protease activity of MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[6][7] This complex is crucial for NF-κB activation downstream of the B-cell receptor (BCR) and is particularly important for the survival of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[7] Inhibition of MALT1 by MI-2 leads to suppression of the NF-κB pathway, and has also been shown to affect the JNK/c-JUN pathway in some cancers.[8][9] More recently, an off-target effect of MI-2 has been identified, where it directly targets and inhibits glutathione peroxidase 4 (GPX4), leading to ferroptosis.[2][10]
Signaling Pathways
Data Presentation: Effects of MALT1 Inhibitor MI-2 on Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Key Findings |
| HBL-1 | ABC-DLBCL | 0.2[6][7] | - | Selective growth inhibition; suppression of NF-κB signaling.[7] |
| TMD8 | ABC-DLBCL | 0.5[6][7][11] | - | Selective growth inhibition; suppression of NF-κB signaling.[7] |
| OCI-Ly3 | ABC-DLBCL | 0.4[6][11] | - | Selective growth inhibition.[6] |
| OCI-Ly10 | ABC-DLBCL | 0.4[6][11] | - | Selective growth inhibition.[6] |
| U2932 | ABC-DLBCL (MALT1-independent) | Resistant[11] | - | Demonstrates selectivity for MALT1-dependent lines.[11] |
| HLY-1 | ABC-DLBCL (MALT1-independent) | Resistant[11] | - | Demonstrates selectivity for MALT1-dependent lines.[11] |
| OCI-Ly1 | GCB-DLBCL | Resistant[7] | - | Resistant to growth inhibition.[7] |
| NCI-H1650 | Non-Small Cell Lung Cancer (NSCLC) | - | 1.924[8] | Decreased cell viability and induction of apoptosis via JNK/c-JUN pathway suppression.[8] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | - | 1.195[8] | Decreased cell viability and induction of apoptosis via JNK/c-JUN pathway suppression.[8] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | IC25 < 2µM in most samples | - | Dose-dependent cytotoxicity and caspase-dependent apoptosis.[12] |
| Huh7 | Liver Cancer | - | - | MI-2 induces ferroptosis independent of MALT1. |
| SK-HEP-1 | Liver Cancer | - | - | MI-2 induces ferroptosis independent of MALT1.[2] |
Experimental Protocols
Cell Proliferation Assay (ATP-based)
-
Seed DLBCL cell lines in 96-well plates.
-
Expose cells to increasing concentrations of MI-2 for 48 hours.
-
Add a luminescent cell viability reagent (e.g., CellTiter-Glo).
-
Measure luminescence to quantify ATP levels, which correlate with cell number.
-
Calculate GI50 values from dose-response curves.[7]
Western Blot for MALT1 Substrate Cleavage and NF-κB Signaling
-
Treat HBL-1 cells with MI-2 for 24 hours.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against CYLD (MALT1 substrate), phospho-p65, total p65, and a loading control (e.g., α-tubulin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.[7]
Western Blot for JNK/c-JUN Pathway
-
Treat NCI-H1650 or A549 cells with MI-2.
-
Lyse cells and perform western blotting as described above.
-
Probe with primary antibodies against phospho-JNK, total JNK, phospho-c-JUN, total c-JUN, and a loading control.
-
Analyze the ratios of phosphorylated to total proteins to assess pathway activation.[8]
Ferroptosis Assay
-
Treat cells (e.g., Huh7) with MI-2 in the presence or absence of a ferroptosis inhibitor (e.g., ferrostatin-1).
-
Measure cell viability after 24 hours.
-
To confirm direct GPX4 targeting, perform a western blot for GPX4, which may show a migration shift upon covalent binding by MI-2.[2]
Conclusion
The dual identity of "MI-2" necessitates careful consideration of the specific inhibitor being used in experimental settings. The Menin-MLL inhibitor MI-2 shows promise in the context of MLL-rearranged leukemias by targeting a specific protein-protein interaction that drives oncogenesis. In contrast, the MALT1 inhibitor MI-2 demonstrates efficacy in MALT1-dependent lymphomas by inhibiting protease activity and has additional, more recently discovered off-target effects that induce ferroptosis. This guide provides a foundational resource for researchers to distinguish between these two compounds, understand their respective mechanisms of action, and apply appropriate experimental methodologies for their investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MI-2 - Bile Acids & Microbiome - CAT N°: 29218 [bertin-bioreagent.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Irreversible Binding of MI-2 to MALT1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MALT1 inhibitor MI-2 with other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to facilitate a deeper understanding of MI-2's mechanism of action.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, playing a crucial role in NF-κB signaling pathways that are essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2] MALT1 possesses both scaffold and proteolytic functions. Its paracaspase activity is responsible for the cleavage of several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB, leading to sustained NF-κB activation.[1][2]
MI-2 is a small molecule inhibitor that has been identified as a potent and irreversible inhibitor of MALT1's proteolytic activity.[1][3][4] Its irreversible binding to the MALT1 active site offers potential advantages in terms of sustained target engagement and pharmacodynamic effects.[1]
Comparative Performance of MI-2
MI-2 has demonstrated potent and selective inhibition of MALT1 in both biochemical and cellular assays. Its efficacy has been benchmarked against other MALT1 inhibitors, such as the well-characterized peptide-based inhibitor Z-VRPR-FMK.
| Inhibitor | Target | IC50 (μM) | Cell-Based Potency (GI50, μM) | Mechanism of Action | Selectivity |
| MI-2 | MALT1 | 5.84[3][4] | 0.2 - 0.5 in ABC-DLBCL cell lines (HBL-1, TMD8, OCI-Ly3, OCI-Ly10)[1][5][6] | Irreversible, covalent binding to the active site cysteine (C464)[1] | High selectivity for MALT1 over related caspases (caspase-3, -8, -9)[1] |
| Z-VRPR-FMK | MALT1 | Not explicitly stated in the provided results, but used as a positive control. | Effective in suppressing NF-κB induction by PMA/ionomycin.[1] | Irreversible, covalent | Pan-caspase inhibitor at higher concentrations. |
| Compound 3 (Janssen) | MALT1 | Not explicitly stated, but potent in nM range for RelB cleavage inhibition.[2] | Effective in suppressing ABC-DLBCL cells in vitro and in vivo.[2][7] | Irreversible, substrate-mimetic | Specific for MALT1 |
Experimental Protocols
Biochemical Assay for MALT1 Proteolytic Activity
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Materials:
-
Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC or TAMRA-LVSRGAAS-QSY7)[6][8]
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT)[8]
-
Test compounds (e.g., MI-2) dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Dispense test compounds at various concentrations into the wells of a 384-well plate.
-
Add recombinant MALT1 enzyme to the wells and incubate for a defined period (e.g., 40 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.[8]
-
Measure the fluorescence signal using a plate reader at appropriate excitation/emission wavelengths (e.g., 360/465 nm for AMC-based substrates).[5][6]
-
Calculate the percent inhibition relative to positive and negative controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cellular Assay for MALT1 Substrate Cleavage
This western blot-based assay assesses the ability of an inhibitor to block the cleavage of a known MALT1 substrate within a cellular context.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1 ABC-DLBCL cells)[1]
-
Test compound (MI-2)
-
Cell lysis buffer
-
Protease inhibitors
-
Primary antibody against the MALT1 substrate (e.g., anti-CYLD)[1]
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture HBL-1 cells and treat with increasing concentrations of MI-2 for a specified duration (e.g., 24 hours).[1]
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against CYLD, which recognizes both the full-length and cleaved forms.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of cleaved to uncleaved CYLD, which reflects MALT1 activity. A decrease in the cleaved form and an increase in the uncleaved form indicate MALT1 inhibition.[1]
Visualizations
MALT1 Signaling Pathway in ABC-DLBCL
Caption: MALT1 signaling pathway in ABC-DLBCL and the inhibitory action of MI-2.
Experimental Workflow for Assessing Irreversible MALT1 Inhibition
Caption: Workflow to determine the irreversible inhibition of MALT1 by MI-2.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of MALT1 Inhibitor MI-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the MALT1 inhibitor MI-2 against other notable MALT1 inhibitors. The data presented is intended to be an objective resource to inform preclinical research and drug development efforts targeting the MALT1 paracaspase, a key regulator in lymphocyte signaling and a therapeutic target in various B-cell malignancies and autoimmune disorders.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a pivotal role in NF-κB activation downstream of antigen receptor signaling in lymphocytes. MALT1 possesses both scaffolding and proteolytic functions. Its paracaspase activity is essential for the cleavage of several substrates that regulate NF-κB signaling and lymphocyte activation. Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), making it an attractive target for therapeutic intervention.
MI-2 is a small molecule that acts as an irreversible inhibitor of MALT1 protease activity.[1][2] This guide compares the efficacy of MI-2 with other MALT1 inhibitors, including the peptide-based inhibitor z-VRPR-fmk, the phenothiazine derivative mepazine, and the clinical-stage candidates MLT-985 and ABBV-MALT1.
In Vitro Efficacy Comparison
The in vitro efficacy of MALT1 inhibitors is primarily assessed through biochemical assays measuring direct inhibition of MALT1 proteolytic activity and cell-based assays evaluating the impact on cancer cell line viability and downstream signaling pathways.
| Inhibitor | Type | MALT1 IC50 | Cell Line | Cell Growth GI50/EC50 | Citation(s) |
| MI-2 | Irreversible Covalent | 5.84 µM | HBL-1 (ABC-DLBCL) | 0.2 µM | [1][2][3] |
| TMD8 (ABC-DLBCL) | 0.5 µM | [1][3] | |||
| OCI-Ly3 (ABC-DLBCL) | 0.4 µM | [1][3] | |||
| OCI-Ly10 (ABC-DLBCL) | 0.4 µM | [1][3] | |||
| MEC1 (CLL) | 0.2 µM (at 24h) | [4] | |||
| z-VRPR-fmk | Irreversible Peptide | Ki of 0.14 µM | HBL-1 (ABC-DLBCL) | Inhibits proliferation at 50 µM | [5] |
| TMD8 (ABC-DLBCL) | Inhibits proliferation at 50 µM | [5] | |||
| OCI-Ly3 (ABC-DLBCL) | Inhibits proliferation at 50 µM | [5] | |||
| OCI-Ly10 (ABC-DLBCL) | Inhibits proliferation at 50 µM | [5] | |||
| Mepazine | Non-competitive | 0.83 µM (full length) | HBL-1 (ABC-DLBCL) | Causes viability decrease (5-20 µM) | [6] |
| 0.42 µM (325-760) | OCI-Ly3 (ABC-DLBCL) | Causes viability decrease (5-20 µM) | [6] | ||
| TMD8 (ABC-DLBCL) | Causes viability decrease (5-20 µM) | [6] | |||
| U2932 (ABC-DLBCL) | Causes viability decrease (5-20 µM) | [6] | |||
| MLT-985 | Allosteric | 3 nM | OCI-Ly3 (ABC-DLBCL) | 30 nM | [3][4] |
| Jurkat (T-cell) | 20 nM (IL-2 production) | [4][7] | |||
| ABBV-MALT1 | Allosteric | 349 nM (biochemical) | OCI-Ly3 (ABC-DLBCL) | ~300 nM | [8][9] |
| Human PBMCs | 300 nM (IL-2 secretion) | [9] |
In Vivo Efficacy Comparison
The in vivo efficacy of MALT1 inhibitors is evaluated in preclinical animal models, typically xenografts of human lymphoma cell lines in immunocompromised mice.
| Inhibitor | Animal Model | Dose & Administration | Key Findings | Citation(s) |
| MI-2 | TMD8 & HBL-1 (ABC-DLBCL) xenografts in SCID mice | 25 mg/kg, i.p. daily | Profoundly suppressed tumor growth. | [3][10] |
| Mepazine | OCI-Ly10 (ABC-DLBCL) xenografts in NSG mice | 16 mg/kg, i.p. daily | Strongly impaired tumor expansion and induced apoptosis. | [6][10] |
| MLT-985 | OCI-Ly3 (ABC-DLBCL) xenograft in mice | 30 mg/kg, p.o. twice daily | Inhibited tumor growth and prolonged survival. | [3] |
| ABBV-MALT1 | OCI-Ly10 (ABC-DLBCL) CDX model | 30 mg/kg, p.o. twice daily for 14 days | 73% Tumor Growth Inhibition (TGI). | [9] |
| LY-24-0063 (CARD11-mutant) PDX model | 30 mg/kg, p.o. twice daily for 21 days | 96% TGI (tumor regression). | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mepazine hydrochloride | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MLT-985 (MLT985) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABBV-MALT1 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Mepazine | MALT | Apoptosis | TargetMol [targetmol.com]
A Comparative Performance Analysis of MI-2 and Novel MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to MALT1 Inhibitor Performance with Supporting Experimental Data
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell lymphomas and autoimmune diseases due to its central role in the NF-κB signaling pathway. Inhibition of MALT1's proteolytic activity presents a promising strategy for treating malignancies dependent on this pathway, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This guide provides a detailed comparison of the performance of the well-characterized MALT1 inhibitor, MI-2, against a panel of novel MALT1 inhibitors that have entered preclinical and clinical development.
Quantitative Performance Data
The following tables summarize the in vitro potency of MI-2 and several novel MALT1 inhibitors. Data has been compiled from various preclinical studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: Biochemical Potency of MALT1 Inhibitors
| Inhibitor | Mechanism of Action | Biochemical IC50 | Target | Reference(s) |
| MI-2 | Irreversible, Active Site | 5.84 µM | MALT1 Protease | [1][2] |
| JNJ-67856633 (Safimaltib) | Allosteric | 74 nM (IC50), 40.9 nM (Ki) | MALT1 Protease | [3] |
| SY-12696 | Not Specified | 3.73 nM, 2.71 nM | MALT1 Protease | [4] |
| ABBV-525 | Allosteric | 0.037 µM (KD) | MALT1 Protease | [5] |
| ONO-7018 (CTX-177) | Not Specified | Potent (Specific IC50 not disclosed in searches) | MALT1 Protease | [6][7][8] |
Table 2: Cellular Activity of MALT1 Inhibitors in DLBCL Cell Lines
| Inhibitor | Cell Line | Assay Type | GI50/IC50 | Reference(s) |
| MI-2 | HBL-1 | Proliferation | 0.2 µM (GI50) | [1][2][9] |
| TMD8 | Proliferation | 0.5 µM (GI50) | [1][2][9] | |
| OCI-Ly3 | Proliferation | 0.4 µM (GI50) | [1][2][9] | |
| OCI-Ly10 | Proliferation | 0.4 µM (GI50) | [1][2][9] | |
| JNJ-67856633 (Safimaltib) | OCI-Ly3 | IL-6/10 Secretion | 60 nM | [3] |
| OCI-Ly3 | Proliferation | Potent Inhibition | [10][11] | |
| OCI-Ly10 | Proliferation | Potent Inhibition | [10][11] | |
| SY-12696 | OCI-Ly3 | Not Specified | 220 nM | [4] |
| OCI-Ly10 | Not Specified | 141 nM | [4] | |
| TMD8 (BTKi-resistant) | Not Specified | 15.7 nM | [4] | |
| ABBV-525 | OCI-Ly3 | IL-6 Release | 40 nM | [12] |
| ABC-DLBCL cell lines | Proliferation | Potent and Selective | [5][13] | |
| ONO-7018 (CTX-177) | BTKi-resistant DLBCL cell lines | Proliferation | Comparable to parent cell lines | [6] |
MALT1 Signaling Pathway and Experimental Workflows
To understand the context of MALT1 inhibition, the following diagrams illustrate the MALT1 signaling cascade and a general workflow for evaluating inhibitor efficacy.
Caption: MALT1 Signaling Pathway in B-Cell Lymphoma.
Caption: Workflow for MALT1 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
MALT1 Enzymatic Assay (Fluorogenic Substrate Cleavage)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MALT1 protease activity in a biochemical, cell-free system.
Methodology:
-
Reagents and Materials: Recombinant full-length wild-type MALT1, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, test compounds (MALT1 inhibitors), and a microplate reader capable of fluorescence detection.
-
Procedure:
-
Recombinant MALT1 is pre-incubated with varying concentrations of the test inhibitor in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The cleavage of the substrate by MALT1 releases a fluorescent molecule, leading to an increase in fluorescence intensity.
-
Fluorescence is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[2]
-
-
Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The percent inhibition relative to a vehicle control is plotted against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[14]
MALT1 Substrate Cleavage Assay in Cells (Western Blot)
Objective: To assess the ability of an inhibitor to block the proteolytic activity of MALT1 on its endogenous substrates within a cellular context.
Methodology:
-
Cell Culture and Treatment: MALT1-dependent cell lines (e.g., HBL-1, TMD8) are cultured and treated with a range of concentrations of the MALT1 inhibitor for a specified duration.
-
Cell Lysis and Protein Quantification: Cells are harvested and lysed. The total protein concentration in the lysates is determined using a standard method like the BCA assay.[15]
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[16]
-
The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates (e.g., CYLD, RelB, or BCL10) and a loading control (e.g., β-actin).[9][15]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.[16]
-
-
Data Analysis: The inhibition of MALT1 activity is observed as a decrease in the cleaved form of the substrate and/or an accumulation of the full-length substrate in a dose-dependent manner.[9]
Cell Proliferation Assay
Objective: To determine the half-maximal growth inhibition (GI50) of a compound on lymphoma cell lines.
Methodology:
-
Cell Seeding and Treatment: MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932) lymphoma cell lines are seeded in multi-well plates. The cells are then treated with a serial dilution of the test compound.[14]
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.[9]
-
Viability Assessment: Cell proliferation is measured using a viability reagent such as CellTiter-Glo® (which measures ATP levels), MTT, or CCK-8.[17][18][19]
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The percentage of cell growth inhibition relative to a vehicle control is calculated for each concentration. The GI50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[14]
NF-κB Reporter Assay
Objective: To measure the effect of MALT1 inhibition on the transcriptional activity of NF-κB.
Methodology:
-
Cell Transfection: A suitable cell line is transiently or stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Treatment and Stimulation: The transfected cells are treated with the MALT1 inhibitor for a specified time. In some cases, NF-κB signaling is stimulated (e.g., with PMA and ionomycin) to assess the inhibitor's effect on induced activity.[9]
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the specific dual-luciferase reporter assay system used.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The effect of the inhibitor is determined by comparing the normalized luciferase activity in treated cells to that in control cells.[9]
Conclusion
MI-2 has been a valuable tool compound for validating MALT1 as a therapeutic target in ABC-DLBCL and other B-cell malignancies.[9][20] However, the development of novel MALT1 inhibitors has led to compounds with significantly improved potency and potentially better drug-like properties. Allosteric inhibitors such as JNJ-67856633 (Safimaltib) and ABBV-525, as well as other potent novel inhibitors like SY-12696 and ONO-7018, have demonstrated nanomolar efficacy in both biochemical and cellular assays, a substantial improvement over the micromolar potency of MI-2.[3][4][5][6] Many of these novel inhibitors are currently undergoing clinical evaluation, which will ultimately determine their therapeutic potential.[7][12][21][22][23][24] This guide provides a snapshot of the current preclinical landscape, highlighting the significant advancements made in the development of MALT1 inhibitors beyond the initial discovery of compounds like MI-2. Researchers and drug developers can use this information to inform their own studies and to better understand the evolving field of MALT1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]
- 5. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Paper: A First-in-Human Phase 1 Study of ABBV-525, a Small-Molecule MALT1 Inhibitor, in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphoma [ash.confex.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. MiR-525-5p inhibits diffuse large B cell lymphoma progression via the Myd88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. cllsociety.org [cllsociety.org]
- 23. MALT1 protein inhib News - LARVOL Sigma [sigma.larvol.com]
- 24. startresearch.com [startresearch.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for MI-2 MALT1 Inhibitor
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of the MI-2 MALT1 inhibitor, a compound noted for its potential in research applications. Adherence to these procedures is critical for mitigating risks and fostering a culture of safety.
Hazard Profile of MI-2 MALT1 Inhibitor
The MI-2 MALT1 inhibitor is classified with specific hazards that necessitate careful handling and disposal.[1] While detailed quantitative toxicological and ecological data are not fully available, the existing Safety Data Sheet (SDS) provides critical safety information.[1]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of MI-2 MALT1 inhibitor and its contaminated materials. This procedure is designed to comply with general laboratory safety standards and regulations.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Collect unused or expired MI-2 powder, contaminated weigh boats, pipette tips, and gloves in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing MI-2 in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with MI-2 should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "MI-2 MALT1 inhibitor"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of waste accumulation
-
The name of the principal investigator and laboratory location
4. On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
The SAA should have secondary containment to capture any potential leaks.
5. Arrange for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.
-
Provide the EHS department with a copy of the Safety Data Sheet for MI-2 MALT1 inhibitor.
-
Never dispose of MI-2 MALT1 inhibitor down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of the MI-2 MALT1 inhibitor.
Caption: Workflow for the safe disposal of MI-2 MALT1 inhibitor.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of the MI-2 MALT1 inhibitor, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Research: A Comprehensive Guide to Handling the MI-2 MALT1 Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical plans for the handling and disposal of the MI-2 MALT1 inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. As a potent small molecule inhibitor, MI-2 requires careful handling to mitigate risks of exposure.
Hazard Identification and Personal Protective Equipment (PPE)
The MI-2 MALT1 inhibitor is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for various tasks involving MI-2.
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Specifications & Best Practices |
| General Laboratory Work (Indirect Handling) | • Safety glasses with side shields• Standard lab coat• Closed-toe shoes | • Nitrile gloves | Safety glasses must be ANSI Z87.1 compliant.[2][3] Lab coats should be fully buttoned.[4] |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | • Chemical splash goggles• Chemical-resistant lab coat or gown• Double nitrile gloves | • Face shield• Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates | All handling of solid MI-2 should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1] Double gloving provides an extra layer of protection against contamination.[2] |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, cell culture) | • Chemical splash goggles• Chemical-resistant lab coat or gown• Nitrile gloves | • Face shield (when splash potential is high) | When preparing solutions, always add the solvent to the compound slowly to avoid splashing.[1] Work should be conducted in a chemical fume hood or a biosafety cabinet. |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Face shield | Ensure adequate ventilation during cleaning procedures to avoid inhaling any residual vapors. |
| Waste Disposal | • Chemical splash goggles• Chemical-resistant lab coat or gown• Nitrile gloves | Not applicable | Follow specific disposal procedures outlined below. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling MI-2 is crucial for safety and experimental integrity. The following workflow outlines the key stages from preparation to disposal.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for MI-2 MALT1 inhibitor.[1]
-
Don Appropriate PPE: Put on the required personal protective equipment as specified in the table above. Ensure all PPE fits correctly.
-
Designate and Prepare Handling Area: All handling of MI-2 should occur in a designated area, such as a chemical fume hood, to minimize contamination.[1] Cover the work surface with absorbent, disposable bench paper.
Handling (within a Chemical Fume Hood)
-
Weighing: If working with the solid form, carefully weigh the required amount in a disposable weigh boat inside a ventilated enclosure.
-
Solution Preparation: To create a stock solution, slowly add the recommended solvent (e.g., DMSO) to the solid compound to avoid splashing.[1]
-
Experimental Use: Conduct all experimental procedures involving MI-2 within the designated and contained area.
Post-Handling
-
Decontamination: After use, decontaminate all surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of MI-2 and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with MI-2, including gloves, weigh boats, pipette tips, and bench paper, should be collected in a clearly labeled hazardous waste container.[4] This waste should be treated as cytotoxic or hazardous chemical waste according to your institution's guidelines.
-
Liquid Waste: Unused solutions containing MI-2 and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.[1]
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with MI-2 must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Empty Containers: Empty vials that once contained MI-2 should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policies, ensuring the label is defaced or removed.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Always adhere to local, state, and federal regulations for chemical waste disposal.[1]
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
